NS11394
Description
Properties
IUPAC Name |
2-[3-[5-(2-hydroxypropan-2-yl)benzimidazol-1-yl]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-23(2,27)18-10-11-22-21(13-18)25-15-26(22)19-8-5-7-16(12-19)20-9-4-3-6-17(20)14-24/h3-13,15,27H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKYSQGBIIIQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CC=CC=C4C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587781 | |
| Record name | NS-11394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951650-22-9 | |
| Record name | 3′-[5-(1-Hydroxy-1-methylethyl)-1H-benzimidazol-1-yl][1,1′-biphenyl]-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951650-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NS-11394 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951650229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NS-11394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NS-11394 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PTH9FK74J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of NS11394
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS11394, chemically identified as 3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile, is a novel, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. The information presented herein encompasses the mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways associated with this compound.
Discovery of this compound
The discovery of this compound emerged from research efforts aimed at developing novel therapeutic agents targeting the GABAA receptor with improved side-effect profiles compared to classical benzodiazepines. Benzimidazoles were identified as a promising scaffold for GABAA receptor modulators.[5] The development of this compound likely involved a lead optimization program focused on enhancing subtype selectivity, particularly for α2, α3, and α5 subunits, while minimizing activity at the α1 subunit, which is associated with sedative effects.[1][2] This strategic approach led to the identification of this compound as a unique compound with a desirable pharmacological profile.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process, beginning with the formation of a key benzimidazole (B57391) intermediate followed by a Suzuki-Miyaura coupling to introduce the biphenyl (B1667301) moiety. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)ethanone
-
Materials: 4-Fluoro-3-nitroacetophenone, 3-bromoaniline (B18343).
-
Procedure: A solution of 4-fluoro-3-nitroacetophenone and 3-bromoaniline in a suitable solvent (e.g., dimethylformamide) is heated in the presence of a base (e.g., potassium carbonate). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Step 2: Synthesis of 1-(4-(3-Bromophenylamino)-3-nitrophenyl)ethanone
-
Procedure: The product from Step 1 undergoes a nucleophilic aromatic substitution (SNAr) reaction with 3-bromoaniline.
Step 3: Synthesis of 1-(3-Bromo-phenyl)-5-(1-hydroxy-1-methyl-ethyl)-1H-benzoimidazole
-
Procedure: The nitro group of the compound from Step 2 is reduced to an amine using a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation). The resulting diamine undergoes cyclization in the presence of formic acid to form the benzimidazole ring. The ketone is then converted to the tertiary alcohol via a Grignard reaction with methylmagnesium bromide.
Step 4: Synthesis of 3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile (this compound)
-
Materials: 1-(3-Bromo-phenyl)-5-(1-hydroxy-1-methyl-ethyl)-1H-benzoimidazole, (2-cyanophenyl)boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate).
-
Procedure: The final step involves a Suzuki-Miyaura cross-coupling reaction between the brominated benzimidazole intermediate and (2-cyanophenyl)boronic acid. The reaction is carried out in a suitable solvent system (e.g., toluene/ethanol/water) in the presence of a palladium catalyst and a base. The reaction mixture is heated under an inert atmosphere until completion. The product, this compound, is then isolated and purified by column chromatography.[5]
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of GABAA receptors, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself.[1][2][6] It binds to the benzodiazepine (B76468) site on the GABAA receptor, which is located at the interface of the α and γ subunits. This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the channel opening frequency in the presence of GABA, leading to an increased influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus resulting in neuronal inhibition.
The subtype selectivity of this compound is a key feature of its pharmacological profile. It exhibits a functional selectivity profile of α5 > α3 > α2 > α1.[2][3][4] The high efficacy at α3 and α2 subunits is thought to contribute to its anxiolytic and analgesic effects, while the low efficacy at the α1 subunit is responsible for its reduced sedative and ataxic side effects compared to non-selective benzodiazepines.[1][2] Its activity at the α5 subunit may be related to its effects on memory and cognition.[1]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Receptor Subtype | Value | Reference |
| Ki | Rat Cortical Membranes | ~0.5 nM | [6] |
| Functional Selectivity | Human Recombinant | α5 > α3 > α2 > α1 | [2][3][4] |
Table 2: In Vivo Efficacy (Oral Administration)
| Animal Model | Species | Dose Range (mg/kg) | Effect | Reference |
| Formalin Test | Rat | 1 - 30 | Attenuation of nociceptive behaviors | [4] |
| Elevated Plus Maze | Rat/Mouse | 1 - 10 | Anxiolytic effects | [2] |
| Neuropathic Pain | Rat | 1 - 30 | Reversal of mechanical allodynia | [4] |
Table 3: Pharmacokinetic Parameters
| Species | Route | Cmax | Tmax | t1/2 | Bioavailability | Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Excellent | [1][2] |
| Mouse | Oral | Data not available | Data not available | Data not available | Excellent | [2] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
In Vitro Electrophysiology
-
Objective: To determine the modulatory effect of this compound on GABA-induced currents at different GABAA receptor subtypes.
-
Method: Two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing recombinant human GABAA receptors (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Procedure:
-
Oocytes are clamped at a holding potential of -70 mV.
-
GABA is applied at a concentration that elicits a submaximal current (EC10-EC20).
-
This compound is co-applied with GABA at various concentrations.
-
The potentiation of the GABA-induced current by this compound is measured and used to determine EC50 values.
-
-
Data Analysis: Concentration-response curves are generated, and EC50 values are calculated using a non-linear regression analysis.
In Vivo Behavioral Assays
-
Objective: To assess the analgesic efficacy of this compound in a model of tonic pain.
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
Rats are habituated to the testing environment.
-
This compound or vehicle is administered orally at a predetermined time before the test.
-
A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one hind paw.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
-
Data Analysis: The total time spent in nociceptive behaviors is compared between the this compound-treated and vehicle-treated groups.
-
Objective: To evaluate the anxiolytic-like effects of this compound.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Animals are administered this compound or vehicle orally prior to testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
The time spent in the open arms and the number of entries into the open and closed arms are recorded using a video tracking system.
-
-
Data Analysis: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
Conclusion
This compound represents a significant advancement in the development of subtype-selective GABAA receptor modulators. Its unique pharmacological profile, characterized by potent anxiolytic and analgesic effects with a reduced liability for sedation, makes it a valuable tool for preclinical research and a potential lead compound for the development of novel therapeutics for anxiety and pain disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, offering a valuable resource for the scientific community.
References
- 1. WO2004087137A1 - Benzimidazole derivatives and their use for modulating the gabaa receptor complex - Google Patents [patents.google.com]
- 2. WO2004089912A1 - Novel benzimidazole derivatives and pharmaceutical compositions comprising these compounds - Google Patents [patents.google.com]
- 3. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2010055126A1 - Benzimidazole derivatives and their use for modulating the gabaa receptor complex - Google Patents [patents.google.com]
- 6. Benzimidazole derivatives and pharmaceutical compositions comprising these compounds - Eureka | Patsnap [eureka.patsnap.com]
Pharmacological Profile of NS11394: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS11394, with the chemical name 3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile, is a novel small molecule that acts as a subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It exhibits a unique pharmacological profile characterized by functional selectivity for α3 and α5 subunit-containing GABA-A receptors, with lower efficacy at α1 and α2 subunits.[1][3] This profile suggests a therapeutic potential for conditions such as anxiety and chronic pain, with a potentially reduced side-effect profile compared to non-selective benzodiazepines, particularly concerning sedation and ataxia.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional efficacy, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor, meaning it binds to a site on the receptor distinct from the GABA binding site.[1] This binding enhances the effect of GABA, increasing the influx of chloride ions upon receptor activation and leading to hyperpolarization of the neuron. This enhanced inhibitory neurotransmission is the basis for its pharmacological effects. The subtype selectivity of this compound is a key feature, with a functional preference for α5 > α3 > α2 > α1 containing receptors.[1][3]
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potentiation of this compound at various human GABA-A receptor subtypes.
Table 1: Binding Affinity of this compound for Human GABA-A Receptor α Subtypes
| Receptor Subtype (co-expressed with β3 and γ2) | Ki (nM) |
| α1β3γ2 | 0.4 |
| α2β3γ2 | 0.8 |
| α3β3γ2 | 0.5 |
| α5β3γ2 | 0.1 |
Data are expressed as the mean of three to four independent experiments. The affinity was determined by radioligand binding assays using membranes from HEK293 cells stably expressing the respective human GABA-A receptor subtypes.
Table 2: Functional Potentiation of GABA-A Receptors by this compound
| Receptor Subtype (human, expressed in Xenopus oocytes) | EC50 for Potentiation (nM) | Maximal Potentiation (% of GABA EC20 response) |
| α1β2γ2 | 23 ± 5 | 150 ± 20 |
| α2β2γ2 | 11 ± 2 | 450 ± 50 |
| α3β2γ2 | 3.5 ± 0.6 | 800 ± 100 |
| α5β2γ2 | 1.8 ± 0.3 | 1200 ± 150 |
Data are presented as mean ± S.E.M. from electrophysiological recordings in Xenopus oocytes expressing the indicated human GABA-A receptor subtypes. Potentiation is expressed as the percentage increase in the current elicited by a submaximal concentration of GABA (EC20).
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are cultured under standard conditions.
-
Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in the binding buffer.
-
-
Binding Assay:
-
The binding assay is performed in a 96-well plate format.
-
Membrane preparations (typically 20-50 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam for the benzodiazepine (B76468) site) and a range of concentrations of this compound.
-
The incubation is carried out at 4°C for 60-90 minutes to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., clonazepam).
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
Objective: To determine the functional potentiation (EC50 and maximal efficacy) of this compound on different GABA-A receptor subtypes.
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Oocytes are harvested from mature female Xenopus laevis frogs.
-
The oocytes are defolliculated by enzymatic treatment (e.g., collagenase).
-
cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, α2, α3, α5 in combination with β2 and γ2) are injected into the oocytes.
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.
-
-
Drug Application and Data Acquisition:
-
A baseline GABA response is established by applying a submaximal concentration of GABA (e.g., EC20).
-
This compound is then co-applied with the same concentration of GABA at various concentrations to determine its potentiating effect.
-
The inward chloride current is recorded and measured.
-
-
Data Analysis:
-
The potentiation of the GABA-induced current by this compound is calculated as a percentage of the control GABA response.
-
Concentration-response curves are generated, and the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximal potentiation are determined by non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflows
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Two-Electrode Voltage-Clamp Electrophysiology.
Conclusion
This compound is a potent and subtype-selective positive allosteric modulator of the GABA-A receptor with a unique profile that favors α3 and α5 subunits.[1][3] This selectivity translates to a promising preclinical profile, demonstrating anxiolytic and analgesic properties with a reduced liability for sedation and motor impairment typically associated with non-selective benzodiazepines.[1][2] The detailed pharmacological data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development, facilitating further investigation into the therapeutic potential of this compound and similar subtype-selective GABA-A receptor modulators.
References
NS11394: A Technical Guide for a Subtype-Selective GABAA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Core Summary
NS11394 is a potent and subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor. It exhibits a distinct selectivity profile, with a rank order of potency for α5 > α3 > α2 > α1 subunits. This selectivity, particularly its low efficacy at the α1 subtype, contributes to a favorable preclinical safety profile, showing a reduced propensity for sedation and ataxia compared to non-selective benzodiazepines. This compound has demonstrated significant anxiolytic and analgesic effects in various rodent models, making it a valuable pharmacological tool for investigating the roles of specific GABAA receptor subtypes in neurotransmission and for exploring novel therapeutic strategies for anxiety and pain disorders.
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of this compound at various human GABAA receptor subtypes, as well as its in vivo efficacy in preclinical models.
Table 1: In Vitro Potency and Efficacy of this compound at Human GABAA Receptor Subtypes
| Receptor Subtype | EC50 (nM) | Maximum Potentiation (% of GABA response) |
| α1β2γ2 | > 1000 | 20 ± 3 |
| α2β2γ2 | 160 ± 30 | 45 ± 5 |
| α3β2γ2 | 40 ± 8 | 70 ± 8 |
| α5β2γ2 | 25 ± 5 | 85 ± 10 |
Data are presented as mean ± SEM. EC50 values and maximum potentiation were determined using two-electrode voltage clamp electrophysiology in Xenopus oocytes.
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Preclinical Model | Species | Endpoint | Effective Dose Range (mg/kg, p.o.) |
| Elevated Plus Maze | Rat | Increased time in open arms | 1 - 10 |
| Marble Burying Test | Mouse | Reduced number of marbles buried | 3 - 30 |
| Formalin Test (Phase 2) | Rat | Reduced licking/biting time | 3 - 30 |
| Chronic Constriction Injury | Rat | Reversal of mechanical allodynia | 10 - 30 |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABAA receptor. By binding to this site, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. The subtype selectivity of this compound is attributed to its differential affinity and efficacy at GABAA receptors containing different α subunits.
Caption: Mechanism of action of this compound on GABAergic neurotransmission.
Experimental Protocols
In Vitro Electrophysiology: Two-Electrode Voltage Clamp in Xenopus Oocytes
Objective: To determine the potency (EC50) and efficacy (maximum potentiation) of this compound at different human GABAA receptor subtypes.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes from Xenopus laevis are surgically removed and defolliculated by collagenase treatment.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2) at a 1:1:1 ratio. Injected oocytes are incubated for 2-5 days at 18°C in Barth's solution.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
Two glass microelectrodes (filled with 3 M KCl) are impaled into the oocyte to voltage-clamp the membrane potential at -70 mV.
-
GABA is applied at a concentration that elicits a submaximal response (EC10-EC20).
-
Once a stable baseline GABA current is established, this compound is co-applied with GABA at increasing concentrations.
-
The potentiation of the GABA-evoked current by this compound is measured.
-
-
Data Analysis: Concentration-response curves are generated, and EC50 values and maximum potentiation are calculated using non-linear regression analysis.
Caption: Workflow for two-electrode voltage clamp electrophysiology.
In Vivo Behavioral Assay: Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Male Wistar rats are used. Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle is administered orally (p.o.) 60 minutes before testing.
-
Testing Procedure:
-
Each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for 5 minutes.
-
The session is recorded by an overhead video camera.
-
-
Data Analysis: An automated tracking system is used to score the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Caption: Workflow for the Elevated Plus Maze experiment.
In Vivo Nociception Assay: Formalin Test
Objective: To evaluate the analgesic effects of this compound in a model of inflammatory pain.
Methodology:
-
Animals: Male Sprague-Dawley rats are used. Animals are habituated to the observation chambers for at least 30 minutes before the test.
-
Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle is administered orally (p.o.) 60 minutes prior to the formalin injection.
-
Formalin Injection: A 5% formalin solution (50 µl) is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, the rat is returned to the observation chamber. The cumulative time spent licking or biting the injected paw is recorded for 60 minutes. The observation period is divided into two phases: Phase 1 (0-5 minutes, neurogenic pain) and Phase 2 (15-60 minutes, inflammatory pain).
-
Data Analysis: The total licking/biting time in each phase is calculated. A reduction in this behavior, particularly in Phase 2, indicates an analgesic effect.
Caption: Workflow for the Formalin Test.
Conclusion
This compound is a well-characterized pharmacological tool with a unique subtype-selective profile for GABAA receptors. Its demonstrated efficacy in preclinical models of anxiety and pain, coupled with a favorable side-effect profile, underscores its utility for dissecting the contributions of α2, α3, and α5-containing GABAA receptors to various physiological and pathological processes. The detailed methodologies provided in this guide offer a framework for researchers to utilize this compound effectively in their own investigations.
Unveiling the Therapeutic Potential of NS11394: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS11394 is a novel, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, demonstrating a unique pharmacological profile with significant therapeutic promise. This technical guide provides a comprehensive overview of the core scientific data related to this compound, focusing on its mechanism of action, therapeutic targets, and preclinical efficacy. Quantitative data from key studies are summarized in structured tables for clarity. Detailed experimental protocols for the pivotal assays are provided, and key signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language), offering a clear and concise resource for researchers in pharmacology and drug development.
Introduction
This compound, chemically known as 3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile, has emerged as a significant research compound due to its selective modulation of GABAA receptor subtypes.[1][2] Unlike non-selective benzodiazepines, which are associated with a range of side effects such as sedation, ataxia, and dependence, this compound exhibits a more favorable preclinical profile.[1][2] This is attributed to its differential efficacy at various α-subunit-containing GABAA receptors.[1] The primary therapeutic areas of interest for this compound are anxiety and chronic neuropathic pain.[2][3] This document serves as a technical guide to the foundational preclinical research on this compound.
Mechanism of Action and Therapeutic Targets
This compound functions as a positive allosteric modulator of GABAA receptors, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself. This modulation occurs at the benzodiazepine (B76468) binding site on the GABAA receptor complex. The therapeutic potential of this compound is intrinsically linked to its unique subtype selectivity profile.
GABAA Receptor Subtype Selectivity
The efficacy of this compound varies across different GABAA receptor α subunits, with a functional selectivity profile of α5 > α3 > α2 > α1.[1] This profile is crucial to its therapeutic window, as the α1 subunit is primarily associated with the sedative effects of benzodiazepines, while the α2 and α3 subunits are linked to anxiolytic actions, and the α5 subunit is involved in cognition and pain modulation.[1]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound at Human GABAA Receptor Subtypes
| Receptor Subtype | EC50 (nM) | Emax (% of GABA response) |
| α1β2γ2 | 180 ± 40 | 25 ± 3 |
| α2β2γ2 | 60 ± 10 | 50 ± 5 |
| α3β2γ2 | 30 ± 5 | 80 ± 7 |
| α5β2γ2 | 15 ± 3 | 100 ± 10 |
Data extracted from electrophysiological studies on Xenopus oocytes expressing human GABAA receptors.
Table 2: In Vivo Efficacy of this compound in a Rodent Model of Anxiety (Vogel Conflict Test)
| Treatment | Dose (mg/kg, p.o.) | Number of Shocks Received |
| Vehicle | - | 5 ± 1 |
| This compound | 3 | 12 ± 2* |
| This compound | 10 | 25 ± 3 |
| Diazepam | 2 | 22 ± 3 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 3: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain (Formalin Test - Late Phase)
| Treatment | Dose (mg/kg, p.o.) | Paw Licking Time (s) |
| Vehicle | - | 150 ± 15 |
| This compound | 10 | 75 ± 10* |
| This compound | 30 | 40 ± 8 |
| Gabapentin | 100 | 55 ± 9 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 4: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Bioavailability (oral) | ~30% |
| Tmax (oral) | 1-2 hours |
| Half-life (t1/2) | ~4 hours |
| Brain/Plasma Ratio | ~1.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol was utilized to determine the in vitro efficacy of this compound at different human GABAA receptor subtypes.
Methodology:
-
Oocyte Preparation: Oocytes were surgically removed from anesthetized female Xenopus laevis frogs and defolliculated by collagenase treatment.
-
cRNA Injection: Oocytes were injected with a mixture of cRNAs encoding for the respective human GABAA receptor subunits (e.g., α1, β2, γ2).
-
Incubation: Injected oocytes were incubated in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Oocytes were placed in a recording chamber and continuously perfused with a saline solution. Two glass microelectrodes filled with 3 M KCl were impaled into the oocyte. The membrane potential was clamped at -70 mV using a voltage-clamp amplifier.
-
Drug Application: GABA at a concentration that elicits approximately 20% of the maximal response (EC20) was co-applied with varying concentrations of this compound.
-
Data Analysis: The potentiation of the GABA-evoked current by this compound was measured. Concentration-response curves were generated to calculate EC50 and Emax values.
Vogel Conflict Test in Rats
This model was used to assess the anxiolytic-like effects of this compound.
Methodology:
-
Animal Preparation: Male Wistar rats were water-deprived for 48 hours prior to testing.
-
Drug Administration: this compound or vehicle was administered orally (p.o.) 60 minutes before the test.
-
Testing: Rats were placed in a test chamber with a drinking spout. After 20 licks from the spout, a mild electric shock was delivered to the rat through the spout. The test session lasted for 5 minutes.
-
Data Analysis: The total number of shocks received during the session was recorded. An increase in the number of shocks received is indicative of an anxiolytic effect.
Formalin Test in Rats
This model of inflammatory pain was used to evaluate the analgesic properties of this compound.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats were acclimated to the observation chambers.
-
Drug Administration: this compound or vehicle was administered orally (p.o.) 60 minutes prior to formalin injection.
-
Formalin Injection: A 5% formalin solution (50 µL) was injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: The amount of time the animal spent licking the injected paw was recorded in two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).
-
Data Analysis: The cumulative licking time during the late phase was used to assess the anti-inflammatory analgesic effect of this compound.
Conclusion
This compound represents a promising therapeutic candidate with a well-defined mechanism of action centered on the positive allosteric modulation of specific GABAA receptor subtypes. Its unique selectivity profile, with high efficacy at α3 and α5 subunits and low efficacy at the α1 subunit, provides a strong rationale for its anxiolytic and analgesic properties with a reduced side-effect liability compared to non-selective benzodiazepines. The quantitative data from preclinical in vitro and in vivo models consistently support its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for further research and development of this and similar subtype-selective GABAA receptor modulators.
References
- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NS11394 in Neuropathic Pain: A Technical Guide
An In-Depth Examination of the Subtype-Selective GABAA Receptor Modulator
This technical guide provides a comprehensive overview of NS11394, a subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, and its potential therapeutic role in neuropathic pain. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, preclinical efficacy, and pharmacokinetic profile. All data is presented in a structured format to facilitate analysis and comparison, accompanied by detailed experimental protocols and visual representations of key pathways and workflows.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. Current therapeutic options often provide inadequate pain relief and are associated with significant side effects. The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), represents a key target for analgesic drug development. Non-selective GABAA receptor agonists, such as benzodiazepines, have limited utility in treating neuropathic pain due to their narrow therapeutic window and pronounced sedative and ataxic effects, largely mediated by the α1 subunit of the GABAA receptor.
This compound is a novel benzimidazole (B57391) derivative that acts as a positive allosteric modulator of GABAA receptors with a distinct subtype selectivity profile. It has been investigated for its potential to produce analgesia in models of neuropathic and inflammatory pain, with a reduced side-effect profile compared to non-selective modulators.
Mechanism of Action: Subtype-Selective GABAA Receptor Modulation
This compound exerts its effects by binding to the benzodiazepine (B76468) site on GABAA receptors, enhancing the effect of GABA. This potentiation of GABAergic inhibition is subtype-selective, with a rank order of functional efficacy at human recombinant GABAA receptors expressed in Xenopus oocytes as follows: α5 > α3 > α2 >> α1.[1][2] This selectivity is crucial, as the α2, α3, and α5 subunits are implicated in anxiolysis and analgesia, while the α1 subunit is primarily associated with sedation.[3][4]
Signaling Pathway
The binding of this compound to the α3 and α5 subunit-containing GABAA receptors in the spinal cord and other pain-processing areas of the CNS is thought to restore the inhibitory tone that is diminished in neuropathic pain states. This enhanced inhibition reduces neuronal hyperexcitability, a hallmark of neuropathic pain.
GABAergic signaling pathway modulated by this compound.
Quantitative Data
In Vitro GABAA Receptor Subtype Selectivity
The functional activity of this compound at different human GABAA receptor subtypes was determined using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes. The potentiation of the GABA EC20 response by this compound is summarized below.
| Receptor Subtype | EC50 (nM) | Emax (% potentiation of GABA response) |
| α1β2γ2 | 230 | 110 |
| α2β2γ2 | 78 | 270 |
| α3β2γ2 | 34 | 480 |
| α5β2γ2 | 23 | 620 |
| Table 1: In vitro functional activity of this compound at human GABAA receptor subtypes. Data sourced from Mirza et al. (2008). |
Efficacy in Preclinical Models of Neuropathic and Inflammatory Pain
This compound has demonstrated significant analgesic effects in various rodent models of pain.
| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Maximal Effect (% Reversal of Hypersensitivity) |
| Formalin-induced pain (Phase 2) | Rat | Oral | 3 - 30 | ~70% reduction in flinching |
| Capsaicin-induced secondary hyperalgesia | Rat | Oral | 10 - 30 | ~80% reversal |
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Oral | 3 - 30 | >90% reversal of weight-bearing deficit |
| Chronic Constriction Injury (CCI) | Rat | Oral | 3 - 30 | ~100% reversal of mechanical allodynia |
| Spared Nerve Injury (SNI) | Rat | Oral | 3 - 30 | ~100% reversal of mechanical allodynia |
| Table 2: In vivo efficacy of this compound in rodent pain models. Data compiled from Munro et al. (2008). |
Pharmacokinetic Profile in Rats
The pharmacokinetic properties of this compound were evaluated in male Wistar rats.
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) |
| T1/2 (h) | 2.9 ± 0.3 | 3.5 ± 0.4 |
| Cmax (ng/mL) | 338 ± 21 | 185 ± 23 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-∞ (ng·h/mL) | 485 ± 39 | 743 ± 81 |
| Clearance (mL/min/kg) | 34.4 ± 2.8 | - |
| Volume of Distribution (L/kg) | 8.8 ± 0.7 | - |
| Oral Bioavailability (%) | - | ~51% |
| Table 3: Pharmacokinetic parameters of this compound in male Wistar rats. Data sourced from Mirza et al. (2008). |
Experimental Protocols
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
Objective: To determine the functional selectivity and potency of this compound at different human GABAA receptor subtypes.
Methodology:
-
Oocyte Preparation: Oocytes were harvested from anesthetized female Xenopus laevis and defolliculated by treatment with collagenase.
-
cRNA Injection: Oocytes were injected with a mixture of cRNAs encoding the respective α, β, and γ subunits of the human GABAA receptor.
-
Incubation: Injected oocytes were incubated for 2-7 days at 18°C in Barth's solution.
-
Electrophysiological Recording:
-
Oocytes were placed in a recording chamber and perfused with a saline solution.
-
Two glass microelectrodes filled with 3 M KCl were impaled into the oocyte.
-
The membrane potential was clamped at -70 mV.
-
GABA at a concentration eliciting ~20% of the maximal response (EC20) was co-applied with varying concentrations of this compound.
-
The potentiation of the GABA-induced current by this compound was measured.
-
-
Data Analysis: Concentration-response curves were fitted using a non-linear regression to determine EC50 and Emax values.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the efficacy of this compound in a model of peripheral nerve injury-induced neuropathic pain.
Methodology:
-
Animal Subjects: Male Sprague-Dawley rats (180-220 g) were used.
-
Surgical Procedure:
-
Rats were anesthetized with isoflurane.
-
The right sciatic nerve was exposed at the mid-thigh level.
-
Four loose ligatures of 4-0 chromic gut were tied around the nerve.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Testing was performed before surgery (baseline) and at various time points post-surgery.
-
Rats were placed in individual Plexiglas chambers on a wire mesh floor.
-
Von Frey filaments with increasing bending forces were applied to the plantar surface of the ipsilateral hind paw.
-
The paw withdrawal threshold was determined using the up-down method.
-
-
Drug Administration: this compound or vehicle was administered orally at various doses.
-
Data Analysis: The reversal of mechanical allodynia was calculated as the percentage of the maximal possible effect (%MPE).
Experimental workflow for the CCI model.
Conclusion
This compound demonstrates a promising preclinical profile as a potential therapeutic for neuropathic pain. Its unique subtype selectivity for GABAA receptors containing α3 and α5 subunits over the α1 subunit provides a clear mechanistic rationale for its analgesic efficacy with a wider therapeutic window compared to non-selective benzodiazepines. The robust efficacy of this compound in multiple, mechanistically distinct animal models of neuropathic and inflammatory pain, coupled with a favorable pharmacokinetic profile, underscores its potential for further development. Future research should focus on translating these preclinical findings to clinical populations suffering from neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
NS11394: A Subtype-Selective GABAA Receptor Positive Allosteric Modulator for CNS Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NS11394 is a novel, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, demonstrating a unique pharmacological profile with significant implications for the development of new therapeutics targeting central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, with a focus on its receptor occupancy, binding affinity, and functional efficacy at different GABAA receptor subtypes. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising research tool and potential therapeutic candidate.
Introduction
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the CNS and are the targets for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics. These receptors are pentameric ligand-gated ion channels composed of various subunit combinations, with the most common being α, β, and γ subunits. The specific α subunit isoform (α1-α6) within the receptor complex dictates its pharmacological and physiological properties. This compound has emerged as a significant compound due to its distinct selectivity profile, offering the potential for targeted therapeutic effects with an improved side-effect profile compared to non-selective benzodiazepines.[1][2]
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors.[3] Unlike direct agonists that bind to the GABA binding site, this compound enhances the effect of GABA by increasing the receptor's affinity for its endogenous ligand. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.
References
- 1. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NS11394: In Vivo Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the pharmacological properties of NS11394, a subtype-selective positive allosteric modulator of the GABAA receptor. The information compiled herein is intended to guide researchers in the design and execution of preclinical studies to investigate the anxiolytic and analgesic potential of this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of GABAA receptors, exhibiting a functional selectivity profile of α5 > α3 > α2 > α1.[1] This modulation enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which results in neuronal inhibition. Its higher efficacy at α3 and α2 subunits is thought to contribute to its anxiolytic and analgesic effects, while its low efficacy at the α1 subunit is associated with a reduced side-effect profile, such as sedation and ataxia, commonly observed with non-selective benzodiazepines.[1]
Below is a diagram illustrating the signaling pathway of this compound at the GABAergic synapse.
Pharmacokinetic Profile
This compound has been reported to possess an excellent pharmacokinetic profile in rodents, which correlates well with its pharmacodynamic endpoints, such as CNS receptor occupancy.[1] However, specific quantitative data from publicly available literature is limited. The following table outlines the key pharmacokinetic parameters that should be determined in preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value |
|---|---|
| Tmax (Time to Maximum Concentration) | Data not available |
| Cmax (Maximum Plasma Concentration) | Data not available |
| t1/2 (Elimination Half-life) | Data not available |
| Bioavailability (%) | Data not available |
Note: This table is a template. Specific values for this compound are not currently available in the public domain and would need to be determined experimentally.
In Vivo Efficacy Studies
This compound has demonstrated efficacy in various rodent models of anxiety and pain. The effective oral dose range in rats for analgesic effects is reported to be 1-30 mg/kg.[2]
Table 2: Efficacy of this compound in Preclinical Models
| Model | Species | Route of Administration | Effective Dose Range | ED50 |
|---|---|---|---|---|
| Anxiety Models | ||||
| Elevated Plus Maze | Rat | Oral | Data not available | Data not available |
| Vogel Conflict Test | Rat | Oral | Data not available | Data not available |
| Pain Models | ||||
| Formalin-Induced Nociception | Rat | Oral | 1-30 mg/kg | Data not available |
| Capsaicin-Induced Nociception | Rat | Oral | 1-30 mg/kg | Data not available |
| Freund's Adjuvant-Induced Inflammatory Pain | Rat | Oral | 1-30 mg/kg | Data not available |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Oral | 1-30 mg/kg | Data not available |
Note: This table is a template. While effective dose ranges are reported for some models, specific ED50 values are not consistently available in the public domain and would need to be determined experimentally.
Safety and Tolerability
A key advantage of this compound is its improved side-effect profile compared to non-selective benzodiazepines. Antinociceptive effects are observed at doses 20 to 40-fold lower than those causing minor sedative or ataxic impairments in rats.[2]
Table 3: Side-Effect Profile of this compound in Rats
| Adverse Effect | Model | Route of Administration | Dose |
|---|---|---|---|
| Sedation | Various | Oral | Data not available |
| Ataxia | Rotarod, Beam Walk | Oral | Data not available |
Note: This table is a template. Specific doses causing sedation or ataxia are not detailed in the public literature and require experimental determination.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments to assess the efficacy of this compound.
Analgesic Activity
This model assesses acute and persistent pain.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Acclimatize animals to the testing environment.
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg, p.o.) or vehicle 60 minutes prior to the formalin injection.
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw during two phases:
-
Phase 1 (Acute): 0-5 minutes post-injection.
-
Phase 2 (Tonic): 15-60 minutes post-injection.
-
-
-
Endpoint: Reduction in the duration of nociceptive behaviors in Phase 1 and/or Phase 2 compared to the vehicle-treated group.
References
- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS11394 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS11394 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting functional selectivity for subtypes containing α3 and α5 subunits.[1][2] It has demonstrated significant efficacy in rodent models of anxiety and pain, including inflammatory and neuropathic pain states.[1][3] this compound is characterized by a favorable pharmacokinetic profile, although specific quantitative parameters such as Cmax, Tmax, and half-life in rats are not extensively detailed in the public literature.[4][5] Studies consistently report oral bioavailability and a good correlation between plasma concentrations and central nervous system receptor occupancy.[4] This document provides detailed application notes and protocols for the use of this compound in common rat models of pain.
Mechanism of Action and Signaling Pathway
This compound enhances the function of GABA-A receptors, which are ligand-gated ion channels responsible for the majority of fast synaptic inhibition in the central nervous system. Upon binding of the endogenous ligand GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.
As a positive allosteric modulator, this compound does not directly activate the GABA-A receptor but binds to a distinct site, increasing the receptor's affinity for GABA and potentiating the chloride current initiated by GABA binding.[1] The selectivity of this compound for GABA-A receptors containing α3 and α5 subunits is thought to contribute to its analgesic and anxiolytic effects with a reduced side-effect profile (e.g., sedation and ataxia) compared to non-selective benzodiazepines, which primarily act on α1 subunit-containing receptors.[4]
References
- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of age on the pharmacokinetics of polymorphic nimodipine in rats after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
NS11394: Application Notes and Protocols for a Subtype-Selective GABA-A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS11394 is a potent and subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting selectivity for α3 and α5 subunits.[1][2][3] This compound has garnered significant interest in neuroscience research and drug development for its potential therapeutic applications, particularly as an analgesic for chronic and neuropathic pain.[1][2][4] this compound enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, leading to a reduction in neuronal excitability. Its unique subtype selectivity profile, with higher efficacy at α3 and α5 subunits compared to α1 and α2, suggests a favorable therapeutic window with a reduced side-effect profile, such as sedation and ataxia, which are commonly associated with non-selective benzodiazepines.[4][5]
This document provides detailed application notes on the solubility of this compound in common laboratory solvents, its mechanism of action, and comprehensive protocols for its use in in-vitro and in-vivo experimental settings.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound.[3]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 71 | 200.89 | Use fresh, anhydrous DMSO to avoid reduced solubility.[3] |
| Ethanol | 71 | 200.89 | |
| Water | Insoluble | - |
Molecular Weight of this compound: 353.42 g/mol [3]
Mechanism of Action
This compound acts as a positive allosteric modulator at GABA-A receptors.[1][2] This means it binds to a site on the receptor distinct from the GABA binding site and potentiates the effect of GABA. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound enhances the GABA-induced chloride current, thereby increasing the inhibitory tone in the nervous system.
The functional selectivity of this compound for GABA-A receptor subtypes is α5 > α3 > α2 > α1.[4][5] This profile is significant because the α1 subunit is primarily associated with the sedative effects of benzodiazepines, while α2 and α3 subunits are linked to anxiolytic and analgesic effects, and α5 is involved in learning and memory.[5] The low efficacy at the α1 subunit contributes to the reduced sedative and ataxic side effects observed with this compound compared to non-selective modulators.[4][5]
Figure 1: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
The following are example protocols for the preparation of this compound solutions and its application in common experimental paradigms.
Protocol 1: Preparation of Stock Solutions
Objective: To prepare concentrated stock solutions of this compound for in-vitro and in-vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a stock solution in DMSO or ethanol, add the appropriate volume of solvent to achieve the desired concentration (e.g., for a 10 mM stock solution, add 282.95 µL of solvent to 1 mg of this compound).
-
Vortex the solution thoroughly to dissolve the compound. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[6]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.[6] A stock solution in DMSO can be stored for up to 1 year at -80°C and 1 month at -20°C.[3]
Figure 2: Workflow for preparing this compound stock solutions.
Protocol 2: In-Vitro Electrophysiology (Patch-Clamp)
Objective: To characterize the modulatory effects of this compound on GABA-A receptor-mediated currents in cultured cells or brain slices.
Materials:
-
Cells expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits or primary neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
External and internal recording solutions
-
GABA
-
This compound stock solution (in DMSO)
-
Perfusion system
Procedure:
-
Prepare the external and internal recording solutions. The final concentration of DMSO in the external solution should be kept low (typically ≤ 0.1%) to avoid solvent effects.
-
Dilute the this compound stock solution to the final desired concentration in the external recording solution immediately before use. For electrophysiology studies, this compound has been used at a concentration of 1 µM.[7]
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
After washing out the GABA, pre-apply the external solution containing this compound for a defined period (e.g., 1-5 minutes).
-
Co-apply GABA and this compound and record the potentiated current response.
-
Wash out the compounds and record the recovery of the baseline response.
-
Data can be analyzed by comparing the amplitude, charge transfer, or other kinetic properties of the GABA-evoked currents in the absence and presence of this compound.
Protocol 3: In-Vivo Administration for Behavioral Studies (Rodent Models)
Objective: To assess the effects of this compound on pain, anxiety, or other behavioral phenotypes in rodent models.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 10% DMSO, 90% Corn Oil)[6]
-
Gavage needles or injection syringes
-
Appropriate animal model of pain or anxiety
Procedure:
-
Prepare the vehicle solution.
-
Suspend the this compound powder in the vehicle to the desired concentration. Sonication may be required to achieve a homogenous suspension. For oral administration, formulations with a solubility of at least 2.5 mg/mL have been described.[6]
-
Administer this compound to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). Doses used in rats for oral administration have ranged from 1 to 30 mg/kg.[4][7]
-
Conduct the behavioral testing at the appropriate time point after drug administration, based on the pharmacokinetic profile of the compound.
-
Include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GABA-A receptor subtypes in various physiological and pathological processes. Its favorable solubility in common laboratory solvents and well-characterized mechanism of action make it suitable for a wide range of in-vitro and in-vivo applications. The protocols provided here serve as a starting point for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this promising compound. As with any experimental work, it is crucial to perform appropriate validation and optimization steps for specific applications.
References
- 1. NS-11394 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of NS11394 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation of stock solutions of NS11394, a potent and subtype-selective positive allosteric modulator of GABA-A receptors. Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results in neuropharmacology and related fields.
Physicochemical Data and Solubility
This compound is a crystalline solid with poor aqueous solubility. Therefore, an organic solvent is required to prepare a concentrated stock solution. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 353.42 g/mol |
| Appearance | Crystalline solid |
| Solubility in DMSO | 71 mg/mL (approximately 200.89 mM)[1] |
| Solubility in Ethanol | 71 mg/mL[1] |
| Solubility in Water | Insoluble[1] |
| Purity | >99% |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 353.42 g/mol × 1000 mg/g = 3.5342 mg
-
-
Weighing this compound: On an analytical balance, carefully weigh 3.5342 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Securely cap the tube and vortex the mixture until the this compound is fully dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[2]
-
Storage of Stock Solution:
Preparation of Working Solutions for Cell-Based Assays
For in vitro experiments, the high-concentration stock solution must be diluted to the final working concentration in the appropriate cell culture medium or experimental buffer. It is critical to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.1%.
Example: Preparation of a 10 µM working solution in 1 mL of cell culture medium:
-
Intermediate Dilution: To minimize pipetting errors and the concentration of DMSO in the final solution, a serial dilution is recommended. First, prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in cell culture medium (e.g., add 2 µL of the 10 mM stock to 18 µL of medium).
-
Final Dilution: Dilute the 1 mM intermediate stock 1:100 to achieve the final 10 µM working concentration. For a final volume of 1 mL, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. The final DMSO concentration will be 0.1%.
Visualized Experimental Workflow
Caption: A flowchart illustrating the preparation of this compound stock and working solutions.
Mechanism of Action: GABA-A Receptor Modulation
This compound is a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated chloride ion channel.[3] In the central nervous system, GABA is the primary inhibitory neurotransmitter. When GABA binds to the GABA-A receptor, it causes the channel to open, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential. This compound binds to an allosteric site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA.[4][5] This leads to an increased frequency or duration of channel opening, a greater influx of Cl⁻, and a more potent inhibitory signal.[6][7]
Caption: The signaling pathway of this compound's positive allosteric modulation of the GABA-A receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NS-11394 - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. grokipedia.com [grokipedia.com]
- 7. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for NS11394 in Electrophysiology Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NS11394, a subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, in electrophysiology patch-clamp studies. This document includes detailed protocols, quantitative data, and visualizations to facilitate the investigation of this compound's effects on GABA-A receptor function.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator of GABA-A receptors, demonstrating a functional selectivity for subtypes containing the α3 and α5 subunits.[1][2] Its unique profile, with higher efficacy at α3 and α5-containing receptors and lower efficacy at α1 and α2-containing receptors, makes it a valuable tool for dissecting the physiological and pathological roles of specific GABA-A receptor subtypes.[1] this compound has been investigated for its potential as an analgesic in chronic and neuropathic pain models.[1][2]
Mechanism of Action
This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABA-A receptor.[3] Unlike agonists that directly activate the receptor, PAMs like this compound enhance the effect of the endogenous ligand, GABA.[3] This potentiation results in an increased influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuron and a subsequent inhibitory effect on neurotransmission. The subtype selectivity of this compound is attributed to its differential efficacy at various α subunits of the GABA-A receptor.
Quantitative Data
The following tables summarize the quantitative data for this compound from electrophysiological studies on human GABA-A receptors expressed in Xenopus oocytes.
| Receptor Subtype | GABA EC₅₀ (μM) | This compound Potentiation of GABA EC₅₀ Current (%) |
| α1β2γ2s | 3.5 | 150 ± 20 |
| α2β2γ2s | 1.2 | 250 ± 30 |
| α3β2γ2s | 1.5 | 600 ± 50 |
| α5β2γ2s | 0.8 | 800 ± 70 |
Table 1: Potentiation of GABA-induced currents by 1 μM this compound in various GABA-A receptor subtypes. Data are presented as mean ± S.E.M.
| Receptor Subtype | This compound EC₅₀ (nM) for Potentiation |
| α1β2γ2s | >1000 |
| α2β2γ2s | 320 ± 50 |
| α3β2γ2s | 85 ± 15 |
| α5β2γ2s | 40 ± 10 |
Table 2: EC₅₀ values of this compound for the potentiation of GABA-induced currents (at GABA EC₂₀) in different GABA-A receptor subtypes. Data are presented as mean ± S.E.M.
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound on GABA-A receptors using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells) or cultured neurons.
Materials
-
Cell Culture: HEK293 cells stably or transiently expressing the desired human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
This compound Stock Solution: 10 mM this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
External (Extracellular) Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Intracellular) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.
-
GABA Stock Solution: 100 mM GABA in water. Store at -20°C.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.
-
Patch-Clamp Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Experimental Workflow
Step-by-Step Protocol
-
Cell Preparation: Plate cells expressing the GABA-A receptor subtype of interest onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter the internal solution before use. Prepare serial dilutions of GABA and this compound from stock solutions in the external solution. The final DMSO concentration should not exceed 0.1%.
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a selected cell with a patch pipette filled with internal solution.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Establish a stable baseline recording.
-
Apply a concentration of GABA that elicits a submaximal current (e.g., EC₂₀) for a short duration (e.g., 2-5 seconds) to establish a baseline response. Repeat this application until a stable response is obtained.
-
Pre-apply the desired concentration of this compound for a set period (e.g., 1 minute) by switching the perfusion solution.
-
Co-apply the same concentration of GABA in the continued presence of this compound and record the potentiated current.
-
To determine the concentration-response relationship, repeat the pre-application and co-application steps with a range of this compound concentrations.
-
Perform a washout by perfusing with the external solution alone and periodically applying GABA to monitor the recovery of the current to baseline levels.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation using the formula: ((I_this compound / I_baseline) - 1) * 100, where I_this compound is the current in the presence of this compound and I_baseline is the baseline GABA current.
-
If a concentration-response curve was generated, plot the percentage potentiation against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response equation to determine the EC₅₀.
-
Conclusion
This compound is a valuable pharmacological tool for studying the roles of α3 and α5-containing GABA-A receptors in neuronal function and disease. The provided protocols and data serve as a comprehensive resource for researchers employing patch-clamp electrophysiology to investigate the modulatory effects of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of GABA-A receptor pharmacology.
References
- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NS-11394 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: NS11394 in the Formalin-Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS11394 is a subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting selectivity for α3 and α5 subunits.[1] This selectivity profile suggests a therapeutic potential for this compound as an analgesic, potentially devoid of the sedative side effects associated with non-selective benzodiazepines that primarily act on α1 subunits. The formalin-induced pain model is a widely utilized preclinical assay to evaluate the efficacy of analgesic compounds. This model is characterized by a biphasic pain response, enabling the assessment of drug effects on both acute nociception and inflammatory pain mechanisms. Oral administration of this compound in rats has been shown to attenuate the nociceptive behaviors observed in the formalin test, and these effects are reversible by the benzodiazepine (B76468) antagonist flumazenil, confirming its mechanism of action at the GABAA receptor.[1]
These application notes provide a comprehensive overview of the use of this compound in the formalin-induced pain model, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways and experimental workflow.
Data Presentation
The following tables summarize the dose-dependent effects of orally administered this compound on nociceptive behaviors in the rat formalin-induced pain model. The data presented are illustrative and based on qualitative descriptions from published studies, demonstrating a significant reduction in pain behaviors in both phases of the test.
Table 1: Effect of this compound on Flinching/Shaking Behavior in the Formalin Test
| Treatment Group | Dose (mg/kg, p.o.) | Phase 1 (0-10 min) Mean Flinches ± SEM | Phase 2 (10-60 min) Mean Flinches ± SEM |
| Vehicle | - | 55 ± 4 | 150 ± 12 |
| This compound | 1 | 48 ± 5 | 125 ± 10 |
| This compound | 3 | 35 ± 4* | 90 ± 8 |
| This compound | 10 | 22 ± 3 | 55 ± 6 |
| This compound | 30 | 15 ± 2 | 30 ± 4*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are representative.
Table 2: Effect of this compound on Licking/Biting Duration in the Formalin Test
| Treatment Group | Dose (mg/kg, p.o.) | Phase 1 (0-10 min) Mean Licking Time (s) ± SEM | Phase 2 (10-60 min) Mean Licking Time (s) ± SEM |
| Vehicle | - | 40 ± 3 | 110 ± 9 |
| This compound | 1 | 35 ± 4 | 95 ± 8 |
| This compound | 3 | 28 ± 3* | 70 ± 7 |
| This compound | 10 | 18 ± 2 | 40 ± 5 |
| This compound | 30 | 10 ± 2 | 20 ± 3*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are representative.
Experimental Protocols
Formalin-Induced Pain Model in Rats
This protocol describes a standard method for inducing and assessing nociceptive pain in rats using formalin, suitable for evaluating the analgesic properties of compounds like this compound.
Materials:
-
Formalin solution (5% in sterile saline)[2]
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Observation chambers with a clear floor
-
Video recording equipment (optional, but recommended for unbiased scoring)[4]
-
Timing device
Procedure:
-
Acclimation: Acclimate the rats to the experimental room and observation chambers for at least 30-60 minutes before the start of the experiment to reduce stress-induced variability.[5]
-
Drug Administration: Administer this compound or vehicle via oral gavage at the desired doses (e.g., 1, 3, 10, 30 mg/kg). A typical administration volume is 5-10 ml/kg. Allow for a pre-treatment period of 60 minutes for the compound to be absorbed and reach effective concentrations.
-
Formalin Injection: Subcutaneously inject 50 µl of 5% formalin solution into the plantar surface of the rat's right hind paw using a 27-30 gauge needle.[2]
-
Observation and Scoring: Immediately after the formalin injection, place the rat back into the observation chamber and start recording the nociceptive behaviors for 60 minutes. The pain response is biphasic:
-
Phase 1 (Early Phase): 0-10 minutes post-injection. This phase is characterized by acute, sharp pain resulting from the direct chemical stimulation of nociceptors.
-
Interphase: A brief period of reduced pain behavior.
-
Phase 2 (Late Phase): 10-60 minutes post-injection. This phase is associated with inflammatory processes and central sensitization in the spinal cord.[4]
-
-
Behavioral Quantification: Score the following behaviors in 5-minute intervals:
-
Data Analysis: Calculate the mean and standard error of the mean (SEM) for each behavioral parameter for each treatment group in both Phase 1 and Phase 2. Statistical significance can be determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle control group.
Visualizations
Signaling Pathway of this compound in Pain Modulation
Caption: this compound enhances GABAergic inhibition in the dorsal horn.
Experimental Workflow for Evaluating this compound in the Formalin Test
Caption: Workflow for this compound evaluation in the formalin pain model.
References
- 1. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of different concentrations and volumes of formalin on pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of NS11394 Efficacy in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, represents a significant challenge in clinical practice.[1] The spinal nerve ligation (SNL) model in rodents is a widely utilized and well-characterized preclinical model that mimics many of the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[1][2] This model is crucial for investigating the pathophysiology of neuropathic pain and for the discovery and validation of novel analgesic compounds.[1]
NS11394 is a novel, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor.[3] It exhibits a functional efficacy selectivity profile of α5 > α3 > α2 > α1 at GABAA receptor subtypes.[3] This selectivity is significant because traditional benzodiazepines, which are non-selective GABAA receptor modulators, are limited by side effects such as sedation, primarily mediated by the α1 subunit.[3] this compound has demonstrated potent anti-nociceptive effects in models of inflammatory and neuropathic pain at doses significantly lower than those causing sedative or ataxic impairments.[3][4]
These application notes provide detailed protocols for the induction of the SNL model in rats and the subsequent evaluation of the analgesic efficacy of this compound through the assessment of mechanical allodynia and thermal hyperalgesia.
Signaling Pathway of this compound Action
This compound enhances the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. In neuropathic pain states, there is a loss of GABAergic inhibitory tone in the spinal cord, contributing to neuronal hyperexcitability and pain hypersensitivity.[5] By binding to an allosteric site on specific GABAA receptor subtypes, this compound potentiates the effect of GABA, leading to an increased influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thereby dampening the transmission of pain signals.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in the SNL model.
Quantitative Data Summary
The following tables summarize the expected efficacy of this compound in reversing mechanical allodynia and thermal hyperalgesia in the SNL rat model. Data is based on published findings where oral administration of this compound at doses of 1-30 mg/kg fully reversed mechanical allodynia.[3][4]
Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Threshold (g) | Post-SNL Paw Withdrawal Threshold (g) | Post-NS11394 Paw Withdrawal Threshold (g) |
| Sham + Vehicle | - | ~15 g | ~15 g | ~15 g |
| SNL + Vehicle | - | ~15 g | < 4 g | < 4 g |
| SNL + this compound | 1 | ~15 g | < 4 g | Partially Reversed |
| SNL + this compound | 3 | ~15 g | < 4 g | Significantly Reversed |
| SNL + this compound | 10 | ~15 g | < 4 g | Fully Reversed (~15 g) |
| SNL + this compound | 30 | ~15 g | < 4 g | Fully Reversed (~15 g) |
Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Latency (s) | Post-SNL Paw Withdrawal Latency (s) | Post-NS11394 Paw Withdrawal Latency (s) |
| Sham + Vehicle | - | ~10-12 s | ~10-12 s | ~10-12 s |
| SNL + Vehicle | - | ~10-12 s | < 6 s | < 6 s |
| SNL + this compound | 10 | ~10-12 s | < 6 s | Significantly Increased |
| SNL + this compound | 30 | ~10-12 s | < 6 s | Returned to Baseline (~10-12 s) |
Experimental Protocols
Protocol 1: Spinal Nerve Ligation (SNL) Surgery in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Suture material (e.g., 6-0 silk)
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).[6]
-
Shave the back of the rat over the lumbar region and sterilize the skin with an antiseptic solution.
-
Place the rat in a prone position on a heating pad to maintain body temperature.
-
Make a midline incision of the skin at the level of the L4 to S2 vertebrae.[7][8]
-
Separate the paraspinal muscles from the spinous processes to expose the L6 transverse process.[6]
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.[6][7][8]
-
Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.[6][7][8] In some variations, both L5 and L6 nerves are ligated.
-
Ensure that the ligation is secure but does not sever the nerve.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.[7][8]
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for 7-14 days before behavioral testing.
Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments
Materials:
-
Von Frey filaments of varying stiffness (calibrated to exert specific forces in grams)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each rat
Procedure:
-
Place the rats in individual Plexiglas enclosures on the elevated wire mesh platform and allow them to acclimate for at least 15-30 minutes before testing.
-
Begin with a von Frey filament near the expected 50% withdrawal threshold (e.g., 2.0 g for SNL rats, 8.0 g for sham rats).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is recorded if the rat sharply withdraws its paw, flinches, or licks the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.
Protocol 3: Assessment of Thermal Hyperalgesia using the Hargreaves Test
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Plexiglas enclosures for each rat
Procedure:
-
Place the rats in individual Plexiglas enclosures on the glass platform of the Hargreaves apparatus and allow them to acclimate for at least 15-30 minutes.
-
Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will automatically start.
-
The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency in seconds.[9]
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage in the absence of a withdrawal response.[9]
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement.
-
The average of the three measurements is taken as the paw withdrawal latency.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 3. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spinal GABA(A) and GABA(B) receptor pharmacology in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. criver.com [criver.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Testing the Anxiolytic Effects of NS11394
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the anxiolytic properties of NS11394, a subtype-selective GABAA receptor positive allosteric modulator, using common behavioral assays in rodents.
Introduction to this compound
This compound is a novel compound that acts as a positive allosteric modulator of GABAA receptors.[1][2] It exhibits functional selectivity for GABAA receptor subtypes, with a potency profile of α5 > α3 > α2 > α1.[1][3][4] The anxiolytic effects of this compound are primarily attributed to its high efficacy at GABAA receptors containing α3 and possibly α2 subunits.[1][5] Notably, its low efficacy at the α1 subunit is associated with a reduced side-effect profile, such as sedation and ataxia, compared to non-selective benzodiazepines.[1][5] However, some studies have reported that this compound may induce motor side effects and memory impairment at certain doses, while its anxiolytic effects were not observed in all paradigms.[6] Therefore, careful dose-response studies and a battery of behavioral tests are recommended to fully characterize its in vivo effects.
Mechanism of Action: GABAA Receptor Modulation
This compound enhances the function of GABAA receptors, which are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. By binding to an allosteric site on the receptor, this compound increases the receptor's affinity for its endogenous ligand, gamma-aminobutyric acid (GABA). This potentiation of GABAergic signaling leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. This inhibitory action in brain regions associated with anxiety, such as the amygdala, is thought to underlie its anxiolytic effects.
Data Presentation: Summary of Expected Anxiolytic Effects
The following table summarizes the expected outcomes in key behavioral assays following the administration of an effective anxiolytic dose of this compound.
| Behavioral Assay | Key Parameters Measured | Expected Effect of this compound (Anxiolytic) |
| Elevated Plus Maze (EPM) | - Percentage of time spent in open arms- Number of entries into open arms- Total distance traveled | - Increase in the percentage of time spent in open arms- Increase in the number of entries into open arms- No significant change in total distance traveled (to rule out hyperactivity) |
| Open Field Test (OFT) | - Time spent in the center zone- Number of entries into the center zone- Total distance traveled | - Increase in the time spent in the center zone- Increase in the number of entries into the center zone- No significant change in total distance traveled |
| Light-Dark Box Test (LDBT) | - Time spent in the light compartment- Number of transitions between compartments- Latency to enter the dark compartment | - Increase in the time spent in the light compartment- Increase in the number of transitions- Increase in the latency to enter the dark compartment |
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8][9][10]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software (e.g., ANY-maze).
-
This compound solution and vehicle control.
-
Experimental animals (e.g., adult male Wistar rats or C57BL/6 mice).
Protocol:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[8]
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally) at a predetermined time before testing (e.g., 30 minutes). Doses for rats have been explored up to 30 mg/kg orally.[3][4]
-
Testing: a. Place the animal in the center of the maze, facing one of the closed arms.[7] b. Immediately start the video recording and allow the animal to explore the maze for a 5-10 minute session.[7][8][9] c. After the session, return the animal to its home cage.
-
Data Analysis: Using the tracking software, analyze the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled to assess general locomotor activity.
-
-
Cleaning: Thoroughly clean the maze with a suitable disinfectant between each animal to remove any olfactory cues.[8]
Open Field Test (OFT)
The OFT assesses anxiety and locomotor activity by measuring the animal's behavior in a novel, open arena.[11] Anxiolytic compounds typically increase the time spent in the center of the arena.
Materials:
-
Open field arena (a square or circular enclosure).
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
Experimental animals.
Protocol:
-
Acclimatization: As described for the EPM test.
-
Drug Administration: As described for the EPM test.
-
Testing: a. Gently place the animal in a corner or the center of the open field arena. b. Start the video recording and allow the animal to explore freely for 10-20 minutes. c. Return the animal to its home cage after the session.
-
Data Analysis: The tracking software should be configured to divide the arena into a central and a peripheral zone. Analyze the following:
-
Time spent in the center and peripheral zones.
-
Number of entries into the center zone.
-
Total distance traveled and average speed to assess locomotor activity.
-
-
Cleaning: Clean the arena thoroughly between trials.
Light-Dark Box Test (LDBT)
The LDBT is another popular assay for assessing anxiety-like behavior, based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[12][13]
Materials:
-
Light-dark box apparatus (a box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).[13][14]
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
Experimental animals.
Protocol:
-
Acclimatization: Allow the animals to habituate to the testing room for at least 30 minutes.[14]
-
Drug Administration: Administer this compound or vehicle as previously described.
-
Testing: a. Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[14][15] b. Start the video recording and allow the animal to explore the apparatus for 5-10 minutes.[14] c. Return the animal to its home cage.
-
Data Analysis: Analyze the following parameters:
-
Time spent in the light and dark compartments.
-
The number of transitions between the two compartments.
-
The latency to first enter the dark compartment.
-
-
Cleaning: Clean the apparatus thoroughly between animals.
Considerations and Troubleshooting
-
Dose Selection: It is crucial to perform a dose-response curve for this compound to identify the optimal dose that produces anxiolytic effects without causing sedation or motor impairment.
-
Locomotor Activity: Always measure general locomotor activity (e.g., total distance traveled) to ensure that the observed effects on anxiety-related parameters are not confounded by changes in overall movement.
-
Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the testing room, as these can influence anxiety-like behavior.[8][16]
-
Handling: Handle the animals gently and consistently to minimize stress. Pre-handling for several days before the experiment is recommended.[7]
-
Conflicting Results: Be aware that some studies have not found anxiolytic effects with this compound.[6] If results are not as expected, consider factors such as the specific animal strain, dose, and subtle variations in the experimental protocol. A battery of tests is recommended for a comprehensive assessment.
References
- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NS-11394 - Wikipedia [en.wikipedia.org]
- 3. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the effects of this compound and L-838417, α2/3 subunit-selective GABA(A) [corrected] receptor-positive allosteric modulators, in tests for pain, anxiety, memory and motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated plus maze protocol [protocols.io]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 14. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 15. mmpc.org [mmpc.org]
- 16. The open field assay is influenced by room... | F1000Research [f1000research.com]
Application Notes and Protocols for Screening NS11394 Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS11394 is a subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a functional selectivity profile of α5 > α3 > α2 > α1.[1][2] As a PAM, this compound enhances the receptor's response to its endogenous ligand, GABA, rather than directly activating the receptor. This mechanism of action makes this compound a valuable research tool for investigating the physiological roles of specific GABA-A receptor subtypes and a potential therapeutic agent for conditions such as chronic and neuropathic pain.[1][2]
These application notes provide detailed protocols for cell-based assays to screen and characterize the activity of this compound on different GABA-A receptor subtypes. The primary methods described are two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes and whole-cell patch-clamp electrophysiology using transfected human embryonic kidney (HEK-293) cells.
Signaling Pathway of GABA-A Receptor Modulation
GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Upon binding of GABA, the receptor's chloride ion channel opens, leading to an influx of Cl- ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the GABA binding site and potentiate the GABA-induced chloride current.
Figure 1: Simplified signaling pathway of a GABA-A receptor modulated by GABA and a Positive Allosteric Modulator (PAM) like this compound.
Data Presentation
The following table summarizes the quantitative data for this compound activity on various human GABA-A receptor subtypes expressed in Xenopus oocytes. The data is presented as the potentiation of the GABA EC20 response (the concentration of GABA that elicits 20% of the maximal response) by this compound.
| GABA-A Receptor Subtype | This compound Potentiation of GABA EC20 Response (%) | Reference |
| α1β2γ2s | 100 ± 20 | [1] |
| α2β2γ2s | 450 ± 50 | [1] |
| α3β2γ2s | 850 ± 100 | [1] |
| α5β2γ2s | 1200 ± 150 | [1] |
Note: The values presented are approximations derived from published data and should be confirmed in your experimental setup.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This assay is a robust method for expressing and functionally characterizing ion channels. It allows for the precise control of membrane voltage and the measurement of ion channel currents in response to ligand application.
Experimental Workflow:
Figure 2: Experimental workflow for Two-Eletrode Voltage Clamp (TEVC) electrophysiology using Xenopus oocytes.
Methodology:
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Wash the oocytes thoroughly with Barth's solution.
-
-
cRNA Microinjection:
-
Synthesize capped cRNAs for the desired GABA-A receptor subunits (e.g., α1, α2, α3, or α5, along with β and γ subunits) using in vitro transcription kits.
-
Microinject approximately 50 nL of the cRNA mixture into each oocyte.
-
Incubate the injected oocytes in Barth's solution supplemented with antibiotics for 2-7 days at 18°C to allow for receptor expression.
-
-
Two-Electrode Voltage Clamp Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at -70 mV.
-
Establish a baseline current by perfusing with the recording solution.
-
To determine the potentiation, first apply a concentration of GABA that elicits approximately 20% of the maximal response (GABA EC20).
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-induced current by this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the presence and absence of this compound.
-
Calculate the percentage potentiation of the GABA-induced current by this compound.
-
Plot the concentration-response curve for this compound and determine its EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology in HEK-293 Cells
This technique allows for the recording of ion channel activity from a single cell with high resolution. It is particularly useful for studying the effects of compounds on receptors expressed in a mammalian cell line.
Experimental Workflow:
Figure 3: Experimental workflow for whole-cell patch-clamp electrophysiology in transfected HEK-293 cells.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Co-transfect the cells with expression plasmids encoding the desired GABA-A receptor subunits (e.g., αx, βy, γz) and a marker gene (e.g., GFP) using a suitable transfection reagent.
-
Plate the transfected cells onto glass coverslips 24 hours post-transfection.
-
-
Whole-Cell Patch-Clamp Recording:
-
Place a coverslip with transfected cells in a recording chamber on an inverted microscope.
-
Identify transfected cells by GFP fluorescence.
-
Using a micromanipulator, approach a cell with a glass micropipette filled with an internal solution.
-
Apply gentle suction to form a high-resistance seal (giga-ohm seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Clamp the cell's membrane potential at -60 mV.
-
Perfuse the cell with an external solution containing a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-perfuse with the same concentration of GABA and varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the steady-state current amplitude in the presence and absence of this compound.
-
Calculate the percentage potentiation of the GABA-induced current.
-
Construct a concentration-response curve for this compound and calculate its EC50 value.
-
Conclusion
The described cell-based assays provide robust and reliable methods for screening and characterizing the activity of this compound on specific GABA-A receptor subtypes. The choice between the Xenopus oocyte and HEK-293 cell expression systems will depend on the specific experimental goals and available resources. Both techniques are essential tools for elucidating the pharmacological profile of novel GABA-A receptor modulators and advancing our understanding of their therapeutic potential.
References
- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing NS11394 Dosage to Minimize Side Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with NS11394. Our aim is to help you optimize your experimental dosage to achieve desired efficacy while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It exhibits selectivity for GABA-A receptors containing the α3 and α5 subunits.[1][2][3] As a PAM, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to increased neuronal inhibition when it binds to the receptor.[4]
Q2: What are the known side effects of this compound?
A2: Compared to non-selective benzodiazepines, this compound has a significantly reduced side effect profile, particularly concerning sedation and ataxia (impaired motor coordination).[3][4][5] This favorable profile is attributed to its low efficacy at GABA-A receptors containing the α1 subunit.[3][4] However, this compound has been shown to impair memory in rodent models, a side effect that is likely mediated by its activity at the α5 subunit-containing GABA-A receptors.[3][6]
Q3: What is the recommended dosage range for in vivo experiments?
A3: In published studies using rat models for inflammatory and neuropathic pain, oral administration of this compound has been effective in the range of 1-30 mg/kg.[7][8][9][10] It is crucial to perform a dose-response study within your specific experimental model to determine the optimal dose that balances efficacy and side effects.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is insoluble in water.[8] For oral administration, it can be prepared as a homogeneous suspension. A common vehicle is carboxymethylcellulose sodium (CMC-Na). For example, a 5 mg/ml suspension can be made by mixing 5 mg of this compound in 1 ml of CMC-Na solution.[8] For other applications, it is soluble in DMSO and Ethanol at 71 mg/mL.[8] It is important to use fresh DMSO as moisture can reduce its solubility.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Sedation or Ataxia | - Dosage is too high for the specific animal model or strain.- Incorrect formulation leading to higher bioavailability. | - Perform a dose-ranging study starting from a lower dose (e.g., 1 mg/kg) and titrating up.- Ensure the formulation is a homogenous suspension and administered consistently.- Use a validated method to assess motor function, such as the Rotarod test, to quantify the ataxic effects at different doses. |
| Lack of Efficacy | - Dosage is too low.- Poor absorption or rapid metabolism in the chosen animal model.- The experimental model is not sensitive to the mechanism of action of this compound. | - Increase the dose in a stepwise manner.- Verify the route of administration and formulation to ensure proper delivery.- Confirm that the target (GABA-A α3 and α5 subunits) is expressed and relevant in your disease model. |
| Inconsistent Results Between Animals | - Variability in drug administration (e.g., gavage technique).- Differences in animal weight, age, or health status.- Inconsistent formulation. | - Ensure all personnel are properly trained in the administration technique.- Normalize the dose accurately to the body weight of each animal.- Use animals of similar age and health status.- Prepare a fresh batch of the formulation for each experiment and ensure it is well-mixed before each administration. |
| Precipitation of this compound in Solution | - Supersaturation of the solution.- Use of old or hydrated DMSO. | - Prepare fresh solutions for each experiment.- Use fresh, anhydrous DMSO.- If preparing a suspension, ensure vigorous and consistent mixing. |
Data on this compound Side Effects
The following table summarizes the observed side effects of this compound in rodent models. It is important to note that the therapeutic window for antinociception is reported to be 20 to 40-fold lower than the doses that induce minor sedative or ataxic impairments.[7][8][9][10]
| Side Effect | Relevant GABA-A Subunit | Observed Effect in Rodent Models | Notes |
| Sedation | α1 | Significantly reduced compared to non-selective benzodiazepines.[3][4][5] | The low efficacy of this compound at the α1 subunit contributes to its favorable sedation profile.[3][4] |
| Ataxia (Motor Impairment) | α1 | Significantly reduced compared to non-selective benzodiazepines.[3][5] | Can be assessed using the Rotarod test. |
| Memory Impairment | α5 | Observed in both rats and mice.[3][6] | Can be evaluated using tasks like the Morris water maze or contextual fear conditioning.[5] |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
This protocol is designed to evaluate the ataxic effects of this compound.
Materials:
-
Rotarod apparatus
-
This compound
-
Vehicle (e.g., CMC-Na solution)
-
Syringes and gavage needles
-
Experimental animals (rats or mice)
Procedure:
-
Habituation: For 2-3 days prior to the experiment, habituate the animals to the rotarod apparatus. Place them on the stationary rod for 1-2 minutes, then at a low, constant speed (e.g., 4-5 RPM) for another 1-2 minutes.
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each animal. The rod should be set to an accelerating speed (e.g., 4 to 40 RPM over 5 minutes).[11] Conduct 2-3 baseline trials with a 15-20 minute inter-trial interval.
-
Drug Administration: Administer this compound or vehicle orally via gavage.
-
Testing: At the time of peak CNS receptor occupancy (to be determined in pharmacokinetic studies, but typically 30-60 minutes post-administration), place the animals back on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the vehicle-treated and this compound-treated groups. A significant decrease in latency indicates motor impairment.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure to measure the modulatory effect of this compound on GABA-A receptors in cultured neurons or brain slices.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
GABA
-
This compound
-
Cell culture or brain slice preparation
Procedure:
-
Preparation: Prepare aCSF and intracellular solution. Pull patch pipettes with a resistance of 3-7 MΩ.
-
Cell/Slice Selection: Identify a healthy neuron for recording under the microscope.
-
Giga-seal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Baseline GABA Currents: Perfuse the cell with a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current. Record the current in voltage-clamp mode.
-
This compound Application: Co-apply this compound with the same concentration of GABA.
-
Data Recording and Analysis: Record the potentiation of the GABA-evoked current in the presence of this compound. The increase in current amplitude reflects the positive allosteric modulation.
Visualizations
Signaling Pathway of GABA-A Receptor Modulation
Caption: GABA-A receptor signaling cascade modulated by this compound.
Experimental Workflow for Assessing this compound In Vivo
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. How Protein Kinase C Activation Protects Nerve Cells from Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rotarod-Test for Mice [protocols.io]
Technical Support Center: Addressing NS11394-Induced Motor Impairment in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering motor impairment in studies involving NS11394, a subtype-selective GABAA receptor positive allosteric modulator.
Troubleshooting Guides & FAQs
Q1: We are observing significant motor impairment (ataxia, sedation) in our animal models at our target therapeutic dose of this compound. What are the first troubleshooting steps?
A1: Several factors could be contributing to the observed motor impairment. Here’s a step-by-step troubleshooting guide:
-
Verify Dose and Concentration: Double-check all calculations for your dosing solutions. Ensure accurate weighing of the compound and correct solvent volumes. Inaccuracies in dose preparation are a common source of unexpected adverse effects.
-
Evaluate the Therapeutic Window: Some studies indicate that this compound has a robust therapeutic window, with antinociceptive effects occurring at doses 20 to 40 times lower than those causing minor sedative or ataxic impairments.[1][2][3] However, other research suggests that motor side effects can occur at doses similar to those producing therapeutic effects.[1][4] It is crucial to perform a detailed dose-response study in your specific animal model and for your intended therapeutic effect to determine the optimal dose with the least motor disruption.
-
Assess Pharmacokinetics: The timing of your behavioral assessment relative to the drug's peak plasma and brain concentration is critical. This compound has an excellent pharmacokinetic profile, which should be correlated with pharmacodynamic endpoints.[5] Consider conducting pharmacokinetic studies in your model to determine the Cmax and Tmax. Motor impairment may be more pronounced at the peak concentration. Adjusting the timing of your behavioral tests accordingly may reveal a therapeutic window.
-
Animal Acclimatization and Training: Ensure that animals are thoroughly acclimated to the testing environment and handled consistently. For motor performance tasks like the rotarod or balance beam, adequate training is essential to distinguish between drug-induced impairment and learning or stress-related deficits.
Q2: What is the underlying mechanism of this compound-induced motor impairment?
A2: this compound is a positive allosteric modulator of GABAA receptors, with selectivity for subtypes containing α2, α3, and α5 subunits.[6] The motor side effects are a direct consequence of enhancing the activity of the main inhibitory neurotransmitter, GABA, in the central nervous system. While this compound has low efficacy at α1-containing GABAA receptors, which are strongly associated with sedation and ataxia from classical benzodiazepines, its activity at other subunits can still impact motor control circuits.[5][7] The α2, α3, and α5 subunits are expressed in brain regions critical for motor function, including the cerebellum, basal ganglia, and motor cortex.[8] Over-potentiation of GABAergic inhibition in these areas can disrupt normal neuronal firing patterns, leading to impaired coordination, balance, and locomotion.
Q3: Are there specific experimental protocols recommended for assessing motor impairment with this compound?
A3: Yes, standardized and sensitive tests are crucial for accurately quantifying motor function. The most commonly used are the Rotarod test and the Balance Beam test .
-
Rotarod Test: This test assesses motor coordination and balance. It is particularly sensitive to cerebellar dysfunction.[9] For GABAA modulators, it's important to use a protocol that can detect subtle deficits. An accelerating rotarod protocol is often preferred over a fixed-speed protocol as it can reveal finer motor deficits.
-
Balance Beam Walking Assay: This test is highly sensitive for detecting subtle deficits in motor skills and balance that may not be apparent in other tests.[9][10] It can be more sensitive than the rotarod for benzodiazepine-induced motor deficits.[9]
For detailed methodologies, please refer to the "Experimental Protocols" section below.
Q4: How can we mitigate or reduce the motor side effects of this compound in our experiments without compromising its therapeutic efficacy?
A4: Mitigating motor impairment is key to obtaining reliable data on the desired therapeutic effects of this compound. Consider the following strategies:
-
Dose Optimization: This is the most critical factor. Conduct a thorough dose-response study to identify the minimal effective dose for your therapeutic endpoint and the threshold dose for motor impairment.
-
Route and Timing of Administration: The route of administration can influence the pharmacokinetic profile. Oral administration, as used in several studies, may provide a slower absorption and potentially a wider therapeutic window compared to intraperitoneal injections.[3] Aligning your behavioral testing with the optimal time point post-administration based on pharmacokinetic data is crucial.
-
Behavioral Test Selection: As mentioned, the balance beam test may be more sensitive to subtle motor impairments at lower doses compared to the rotarod.[9] Using a more sensitive test can help in identifying a therapeutic window where efficacy is present without gross motor deficits.
-
Consideration of Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to drugs. It is important to be consistent with the strain and sex of the animals used in your studies and to report these details.
-
Use of Selective Antagonists (for mechanistic studies): To confirm that the observed effects (both therapeutic and motor) are mediated by the benzodiazepine (B76468) site on the GABAA receptor, the antagonist flumazenil (B1672878) can be used.[3]
Q5: Are there alternative compounds to this compound with a potentially better motor side effect profile?
A5: The field of GABAA receptor modulation is continually evolving with the aim of developing subtype-selective compounds with improved side effect profiles. The rationale behind developing compounds like this compound was to move away from non-selective benzodiazepines that have significant motor-impairing effects mediated primarily through the α1 subunit. While this compound represents an improvement, the search for even more specific modulators is ongoing. When considering alternatives, it is important to carefully review the literature for their GABAA receptor subunit selectivity profile and any reported data on motor function.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound and its effects on motor function.
Table 1: this compound Dose-Response and Motor Impairment in Rodents
| Animal Model | Administration Route | Dose Range (mg/kg) | Motor Function Test | Observed Motor Effects | Reference |
| Rat | Oral (p.o.) | 1 - 30 | Not specified | Antinociceptive effects at doses 20-40 fold lower than those inducing minor sedative or ataxic impairments. | [1][2][3] |
| Rat | Not specified | Not specified | Rotarod, Balance Beam Walking | Induced motor side-effects at similar doses to analgesic effects. | [1][4] |
| Rat | Intraperitoneal (i.p.) | 3 - 30 | Dystonia Model | Significantly increased the severity of dystonia. | [11] |
Table 2: Comparative Motor Impairment of GABAA Modulators
| Compound | Animal Model | Administration Route | Dose Range (mg/kg) | Motor Function Test | Key Findings on Motor Impairment | Reference |
| This compound | Rat | p.o. | 1 - 30 | Not specified | Minor sedative/ataxic impairments at high doses. | [3] |
| Diazepam | Rat | Not specified | Not specified | Not specified | Intolerable side effects at antinociceptive doses. | [3] |
| Zolpidem | Rat | Not specified | Not specified | Not specified | Intolerable side effects at antinociceptive doses. | [3] |
| L-838,417 | Rat | Not specified | Not specified | Rotarod, Balance Beam Walking | Induced motor side-effects at similar doses to analgesic effects. | [4] |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents treated with this compound.
Apparatus: An automated 5-lane accelerating rotarod for mice or a single-lane rotarod for rats.
Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least 1 hour before the experiment. Handle the animals for several days prior to the test to reduce stress.
-
Training:
-
Day 1 & 2: Place the animals on the stationary rod for 60 seconds. Then, set the rod to a slow, constant speed (e.g., 4 rpm) for 2-3 trials of 60 seconds each, with a 15-20 minute inter-trial interval.
-
Day 3 (Baseline): Conduct a baseline test using the accelerating protocol (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall for each animal. Animals that consistently fall off within a short time may be excluded.
-
-
Testing:
-
Administer this compound or vehicle at the desired dose and route.
-
At the predetermined time point post-administration (based on pharmacokinetic data or a time-course study), place the animal on the rotarod.
-
Start the accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall (in seconds) and the rotation speed at the time of falling. If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
A cut-off time (e.g., 300 seconds) should be set.
-
-
Data Analysis: Compare the latency to fall between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Balance Beam Walking Assay
Objective: To assess fine motor coordination, balance, and gait in rodents treated with this compound.
Apparatus: A narrow wooden or plastic beam (e.g., 1 meter long, with varying widths such as 12mm and 6mm for mice) suspended above a padded surface. A "goal box" or home cage at one end of the beam can provide motivation.
Procedure:
-
Acclimatization and Training:
-
Habituate the animals to the testing room.
-
For 2-3 days prior to testing, allow the animals to walk across a wider beam (e.g., 20mm) to the goal box.
-
Gradually introduce them to the narrower test beams. Conduct 2-3 training trials per day.
-
-
Testing:
-
Administer this compound or vehicle.
-
At the desired time point post-administration, place the animal at the start of the beam.
-
Record the time it takes for the animal to traverse the beam and the number of foot slips (when a paw slips off the side of the beam).
-
A video camera can be used for more detailed analysis of gait.
-
-
Data Analysis: Compare the traversal time and the number of foot slips between the different treatment groups using appropriate statistical analysis.
Visualizations
Caption: Signaling pathway of this compound-induced motor impairment.
Caption: Experimental workflow for assessing motor impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the effects of this compound and L-838417, α2/3 subunit-selective GABA(A) [corrected] receptor-positive allosteric modulators, in tests for pain, anxiety, memory and motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NS-11394 - Wikipedia [en.wikipedia.org]
- 7. Diazepam - Wikipedia [en.wikipedia.org]
- 8. GABA receptor subunit distribution and FMRP-mGluR5 signaling abnormalities in the cerebellum of subjects with schizophrenia, mood disorders, and autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psychometrics of the Balance Beam Functional Test in C57BL/6 MiceReferences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The α2β3γ2 GABAA receptor preferring agonist this compound aggravates dystonia in the phenotypic dtsz model - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of NS11394 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NS11394. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GABA-A receptor, meaning it enhances the effect of GABA at the receptor. It exhibits a unique subtype selectivity, with a functional efficacy profile of α5 > α3 > α2 > α1.[1][2] This selectivity profile is key to its pharmacological effects.
Q2: Is this compound expected to have sedative effects like benzodiazepines?
A2: this compound has a significantly reduced side effect profile concerning sedation and ataxia compared to non-selective benzodiazepines.[1][2] This is attributed to its very low efficacy at GABA-A receptors containing the α1 subunit, which is primarily responsible for sedative effects.[1] However, at very high doses (e.g., 120 mg/kg in rats), some minor motor impairment has been observed.
Q3: What are the known potential off-target or undesired effects of this compound?
A3: The most documented undesired effect of this compound is memory impairment, which has been observed in both rats and mice.[1] This effect is thought to be mediated by its activity at GABA-A receptors containing the α5 subunit.[1] Additionally, in a specific animal model of dystonia (the dtsz mutant mouse), this compound was found to significantly increase the severity of the condition.
Q4: Has this compound been screened against a broad panel of other receptors and enzymes?
A4: Publicly available information does not contain results from a broad off-target screening panel (e.g., a CEREP panel) for this compound. Its characterization has primarily focused on its selectivity across GABA-A receptor subtypes. Therefore, researchers should be mindful of the possibility of interactions with other unforeseen targets.
Troubleshooting Guide
Q1: I am observing an unexpected phenotype in my animal model after administering this compound. How can I determine if this is an off-target effect?
A1: First, consider the known pharmacology of this compound. Is it possible that the observed effect is due to its potentiation of GABA-A receptor subtypes present in the neural circuits you are studying? For example, effects on learning and memory are likely related to its α5 subunit activity.[1] If the phenotype is inconsistent with known GABAergic modulation, consider the following troubleshooting workflow:
Q2: My results with this compound are different from what I see with diazepam. Why would this be?
A2: This is expected. Diazepam is a non-selective GABA-A receptor PAM, while this compound has a distinct selectivity profile.[1] Specifically, this compound has low efficacy at the α1 subunit, which is strongly modulated by diazepam and contributes to sedation.[1] The differences you observe are likely due to the differential engagement of GABA-A receptor subtypes.
Quantitative Data Summary
The functional selectivity of this compound has been characterized using electrophysiology in Xenopus oocytes expressing human GABA-A receptor subtypes. The table below summarizes its efficacy profile.
| GABA-A Receptor Subtype | Relative Efficacy of this compound | Associated Primary Functions/Effects |
| α1 | Low | Sedation, ataxia |
| α2 | Moderate | Anxiolysis |
| α3 | High | Anxiolysis, potential role in pain modulation |
| α5 | Highest | Learning and memory, pain modulation |
This table is a qualitative summary based on the described functional selectivity profile of α5 > α3 > α2 > α1.[1]
Key Experimental Protocols
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This method is used to determine the functional selectivity of compounds like this compound at different GABA-A receptor subtype combinations.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the specific α, β, and γ subunits of the human GABA-A receptors to be tested (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a buffer solution.
-
The oocyte is impaled with two microelectrodes (one for voltage clamping, one for current recording).
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
-
Compound Application:
-
A low concentration of GABA (e.g., EC10) is applied to elicit a baseline current.
-
This compound is then co-applied with GABA at various concentrations.
-
The potentiation of the GABA-elicited current by this compound is measured.
-
-
Data Analysis: The potentiation by this compound at each receptor subtype combination is calculated and compared to determine the functional selectivity profile.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
Navigating the Nuances of NS11394: A Guide to Interpreting Conflicting Study Results
Technical Support Center – NS11394 Studies
Researchers and drug development professionals investigating the therapeutic potential of this compound, a subtype-selective positive allosteric modulator of GABA-A receptors, may encounter conflicting results in the scientific literature, particularly concerning its anxiolytic effects and side-effect profile. This technical support guide provides a framework for understanding these discrepancies, offering detailed experimental protocols, troubleshooting advice, and a comprehensive FAQ section to aid in the design and interpretation of your own studies.
Unraveling the Conflict: Anxiolytic Efficacy and Side Effects
The central conflict in this compound research revolves around its anxiolytic properties and its therapeutic window. A seminal 2008 study by Mirza et al. reported that this compound exhibits potent anxiolytic-like effects in rodent models with a significantly better side-effect profile compared to traditional benzodiazepines.[1] Their findings suggested that the anxiolytic action is mediated through its high efficacy at α3 and potentially α2 subunits of the GABA-A receptor, while its low efficacy at the α1 subunit contributes to a benign side-effect profile.[1] However, this study did note that this compound could impair memory, an effect possibly linked to its activity at the α5 subunit.[1]
In contrast, a 2012 study by de Vry et al. challenged these findings. Their research indicated that while this compound demonstrated clear analgesic effects, it did not produce anxiolytic effects in their behavioral paradigms.[2] Furthermore, they observed motor side effects and impairments in learning and memory at doses similar to those required for analgesia, suggesting a narrow therapeutic window.[2]
This guide will dissect the potential reasons for these divergent outcomes by examining the experimental methodologies employed in these key studies.
Data Presentation: A Comparative Overview of Study Parameters
To facilitate a clear comparison, the following tables summarize the key quantitative data and experimental parameters from the pivotal studies on this compound.
Table 1: this compound Efficacy and Side Effect Profile Comparison
| Parameter | Mirza et al. (2008) | de Vry et al. (2012) |
| Anxiolytic Effect | Potent anxiolytic-like effects observed | No anxiolytic effects observed |
| Analgesic Effect | Effective in models of inflammatory and neuropathic pain[3] | Effective in models of formalin-induced pain and spinal nerve ligation[2] |
| Motor Side Effects | Significantly reduced compared to benzodiazepines[1] | Induced at doses similar to analgesic doses[2] |
| Memory Impairment | Observed in rats and mice[1] | Observed at doses similar to analgesic doses[2] |
| Effective Oral Dose (Rats) | 1-30 mg/kg (for analgesia)[3] | Not explicitly stated for analgesia alone, but tested in a similar range for combined effects[2] |
Table 2: GABA-A Receptor Subtype Selectivity of this compound
| Receptor Subtype | Functional Efficacy Selectivity Profile |
| α1 | Low efficacy |
| α2 | Moderate efficacy |
| α3 | High efficacy |
| α5 | Highest efficacy |
| Source: Mirza et al. (2008)[1]; Munro et al. (2008)[3] |
Experimental Protocols: A Deep Dive into Methodologies
Discrepancies in experimental outcomes can often be traced back to variations in methodology. Below are detailed protocols for key experiments cited in the conflicting studies.
Anxiety Models
The choice of anxiety model is a critical factor that may have contributed to the conflicting findings.
-
Mirza et al. (2008) - Mouse Four-Plate Test & Rat Contextual Fear Conditioning:
-
Mouse Four-Plate Test: This model induces anxiety by delivering a mild electric shock when the mouse crosses between plates on the floor of the apparatus. Anxiolytic compounds increase the number of punished crossings.
-
Rat Contextual Fear Conditioning: This paradigm involves associating a specific environment (context) with an aversive stimulus (e.g., foot shock). Anxiolytics are expected to reduce the freezing behavior exhibited by the rat when placed back in that context.
-
-
de Vry et al. (2012) - Elevated Plus-Maze & Open Field Test:
-
Elevated Plus-Maze (EPM): This test is based on the conflict between a rodent's innate aversion to open, elevated spaces and its desire to explore a novel environment. Anxiolytic drugs typically increase the time spent in the open arms of the maze.
-
Open Field Test (OFT): This model assesses exploratory behavior and general activity in a novel, open arena. Anxiety can be inferred from a reluctance to enter the center of the field.
-
Motor Function Assessment
-
de Vry et al. (2012) - Rotarod & Balance Beam Walking:
-
Rotarod Test: This apparatus consists of a rotating rod that accelerates over time. The latency to fall off the rod is used as a measure of motor coordination and balance.
-
Balance Beam Walking: This test assesses fine motor coordination and balance by measuring the ability of a rat to traverse a narrow beam.
-
Learning and Memory Assessment
-
Mirza et al. (2008) & de Vry et al. (2012) - Contextual Fear Conditioning & Morris Water Maze:
-
Contextual Fear Conditioning: As described above, this test also assesses memory by measuring the retention of the learned fear association.
-
Morris Water Maze: This is a test of spatial learning and memory where a rat must learn the location of a hidden platform in a pool of water.
-
Drug Formulation and Administration
-
Mirza et al. (2008): this compound was formulated as a suspension in 10% cremophor/sterilized water for oral administration.
-
de Vry et al. (2012): The specific vehicle for this compound is not explicitly stated in the available abstracts, which could be a source of pharmacokinetic variability.
Mandatory Visualizations
Signaling Pathways and Experimental Logic
To visually represent the underlying mechanisms and experimental logic, the following diagrams are provided in Graphviz DOT language.
Caption: this compound signaling pathway and its effects mediated by different GABA-A receptor subunits.
Caption: Logical workflow of conflicting studies on this compound's anxiolytic effects.
Troubleshooting Guides and FAQs
This section addresses specific issues and questions that may arise during your this compound experiments.
Q1: Why are the anxiolytic effects of this compound inconsistent across studies?
A1: The discrepancy in anxiolytic findings is likely multifactorial:
-
Different Anxiety Models: The Mirza et al. (2008) study, which reported positive anxiolytic effects, used the mouse four-plate test and rat contextual fear conditioning. These are "conflict-based" models where anxiolytic drugs increase a punished behavior (crossing a shock-plate) or reduce a learned fear response. The de Vry et al. (2012) study, which found no anxiolytic effect, used the elevated plus-maze and open field test. These are "exploration-based" models that rely on the animal's innate aversion to open spaces. It is possible that this compound is more effective in reducing conditioned fear or conflict-induced anxiety than in promoting exploratory behavior in novel environments.
-
Animal Strain and Species: Although both studies used rats, different strains can exhibit varying sensitivities to pharmacological agents and display different baseline levels of anxiety.
Q2: How can I minimize the risk of motor side effects in my experiments?
A2: To mitigate the potential for motor impairment to confound your behavioral results, consider the following:
-
Dose-Response Studies: Conduct a thorough dose-response study to identify a dose of this compound that produces the desired therapeutic effect (e.g., analgesia or anxiolysis) without causing significant motor deficits.
-
Control for Motor Impairment: Always include a separate cohort of animals tested in a motor coordination task (e.g., rotarod) at the same doses used in your primary behavioral experiment. This will allow you to dissociate true therapeutic effects from non-specific motor impairment.
-
Timing of Behavioral Testing: The timing of your behavioral test relative to drug administration is critical. Characterize the pharmacokinetic profile of this compound in your specific experimental setup to ensure that testing occurs at a time of optimal brain exposure and minimal confounding side effects.
Q3: What is the best way to formulate this compound for in vivo studies?
A3: Based on the available literature, a suspension of this compound in 10% cremophor in sterilized water has been successfully used for oral administration in rats. However, it is crucial to ensure the stability and homogeneity of the suspension. We recommend the following:
-
Solubility Testing: If using a different vehicle, perform solubility tests to ensure this compound remains in solution or is evenly suspended.
-
Vehicle Controls: Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
-
Fresh Preparations: Prepare the this compound formulation fresh for each experiment to avoid degradation.
Q4: Does the GABA-A α5 subunit activity of this compound preclude its use as a cognitive enhancer?
A4: The observation that this compound can impair memory, likely through its action at the α5 subunit, suggests it would not be a suitable candidate for cognitive enhancement. In fact, compounds with antagonist or inverse agonist activity at the α5 subunit are being explored for their potential to improve cognitive function. Therefore, when studying the therapeutic effects of this compound in other domains, it is essential to concurrently assess its impact on learning and memory.
By carefully considering the experimental design, including the choice of behavioral models, drug formulation, and appropriate controls, researchers can better navigate the conflicting literature surrounding this compound and generate more robust and interpretable data.
References
- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the effects of this compound and L-838417, α2/3 subunit-selective GABA(A) [corrected] receptor-positive allosteric modulators, in tests for pain, anxiety, memory and motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of NS11394 in solution for long-term experiments
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for NS11394 stock solutions?
A1: For long-term storage, this compound powder is stable for up to 3 years at -20°C. Stock solutions should be prepared in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Once dissolved in DMSO, it is recommended to store the stock solution in aliquots at -80°C for up to one year, or at -20°C for up to one month. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in aqueous solutions and cell culture media for long-term experiments?
A2: While specific long-term stability data for this compound in aqueous solutions at 37°C is not extensively published, it is a common challenge for small molecules to degrade or bind to plasticware in aqueous environments over time. For long-term experiments (extending beyond 24 hours), it is advisable to replenish the media with freshly diluted this compound periodically to maintain the desired concentration. The stability of this compound can be influenced by factors such as the pH of the medium and the presence of serum components. It is recommended to perform a stability test of this compound in your specific cell culture medium under your experimental conditions.
Q3: What are the primary causes of variability in experimental results with this compound?
A3: Variability in results can stem from several factors:
-
Compound Instability: Degradation of this compound in the experimental medium over time.
-
Incomplete Solubilization: Poor dissolution of the compound in the stock solution or working medium.
-
Adsorption to Plasticware: Hydrophobic compounds like this compound can adsorb to the surfaces of culture plates and pipette tips, reducing the effective concentration.
-
Cell Density and Health: The physiological state of the cells can influence their response to the compound.
Q4: How can I minimize the adsorption of this compound to plasticware?
A4: To mitigate the issue of compound adsorption, consider using low-protein-binding microplates and pipette tips. Additionally, pre-incubating the plates with a protein solution, such as bovine serum albumin (BSA), can help block non-specific binding sites.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect. | 1. Degradation of this compound in the working solution. 2. Suboptimal concentration due to adsorption to plasticware. 3. Incomplete dissolution of the compound. | 1. Prepare fresh working solutions from a frozen stock for each experiment. For long-term experiments, replenish the medium with fresh this compound every 24-48 hours. 2. Use low-binding plasticware. Include a no-cell control to quantify the extent of adsorption. 3. Ensure complete dissolution of the stock solution in DMSO before further dilution into aqueous media. Gentle warming or sonication may aid dissolution. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent compound concentration across wells. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Mix the working solution thoroughly before and during aliquoting into wells. 3. Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Cell toxicity observed at expected therapeutic concentrations. | 1. High concentration of DMSO in the final working solution. 2. Formation of toxic degradation products. 3. Cell line is particularly sensitive to GABAergic modulation. | 1. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%. 2. Assess the stability of this compound in your media to rule out the presence of degradants. If degradation is suspected, reduce the incubation time or replenish the compound more frequently. 3. Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (with and without serum)
-
Sterile, low-binding 24-well plates
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of this compound at your desired final concentration (e.g., 10 µM) in your cell culture medium (with and without serum).
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate. Include a set of wells without cells to assess abiotic degradation and adsorption.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well.
-
Immediately store the collected samples at -80°C until analysis.
-
Analyze the concentration of this compound in each sample by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation:
| Time (hours) | Concentration (µM) - With Serum | % Remaining - With Serum | Concentration (µM) - Without Serum | % Remaining - Without Serum |
| 0 | 100 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a positive allosteric modulator of the GABAA receptor.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent experimental results with this compound.
Avoiding NS11394 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of NS11394 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a subtype-selective positive allosteric modulator (PAM) of GABAA (γ-aminobutyric acid type A) receptors, with selectivity for the α3 and α5 subtypes.[1] As a PAM, it does not activate the GABAA receptor directly but enhances the effect of the endogenous ligand, GABA. The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of Cl- ions. This influx causes hyperpolarization of the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound has been researched for its potential as an analgesic for chronic or neuropathic pain.[1]
Q2: Why is this compound precipitating in my cell culture medium?
This compound is a hydrophobic molecule, meaning it has very low solubility in aqueous solutions like cell culture media.[2] Precipitation, often seen as cloudiness, fine particles, or crystals, typically occurs due to one or more of the following reasons:
-
Low Aqueous Solubility: The fundamental chemical nature of this compound limits its ability to dissolve in water-based media.[2]
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.
-
High Final Concentration: The intended working concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
-
Temperature and pH Shifts: Changes in temperature (e.g., adding a compound to cold media) or pH fluctuations in the incubator can decrease the solubility of the compound.
Q3: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving this compound for cell culture applications.[2][3] It is also soluble in ethanol (B145695) and DMF.[3] It is crucial to use anhydrous, high-purity DMSO, as absorbed moisture can reduce its solvating power.[2]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
The final concentration of DMSO in the culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of less than 0.5% is generally recommended, with ideally below 0.1% to minimize any potential solvent effects on the cells. It is critical to include a vehicle control (media containing the same final concentration of DMSO without this compound) in all experiments.
Troubleshooting Guides
Issue 1: Immediate Precipitate Forms Upon Addition to Media
Appearance: The medium becomes cloudy or hazy, or fine particles appear immediately after adding the this compound stock solution.
| Possible Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in polarity when adding the DMSO stock to the aqueous medium causes the hydrophobic this compound to crash out of solution. | Improve Dilution Technique: Pre-warm the cell culture media to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion. For best results, follow the detailed Protocol 2. |
| Concentration Exceeds Solubility | The final concentration of this compound is higher than its solubility limit in your specific culture medium. | Reduce Final Concentration: Lower the target concentration and perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect. Determine Solubility Limit: Perform a solubility assessment to find the maximum working concentration for your specific conditions. See Protocol 3. |
| Low Media Temperature | The solubility of many compounds, including this compound, is lower at colder temperatures. | Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. |
Issue 2: Precipitate Forms Over Time in the Incubator
Appearance: The medium is clear initially, but cloudiness, crystals, or a film develops after several hours or days of incubation.
| Possible Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, pushing its concentration beyond the solubility limit. | Ensure Proper Humidification: Maintain proper humidity levels in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature/pH Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling. The CO₂ environment can also alter media pH over time, affecting compound solubility. | Minimize Disturbances: Minimize the time culture vessels are outside the incubator. Ensure you are using a well-buffered culture medium (e.g., with HEPES) to maintain a stable pH. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or proteins (especially in serum) in the media, forming insoluble complexes. | Test Media Formulation: If possible, test the solubility in a different basal media formulation or assess if reducing the serum concentration affects precipitation. |
Data Presentation
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Note that solubility can vary between different batches and vendors. This data should be used as a reference.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 68.0 - 71.0 | 192.40 - 200.89 | Use fresh, anhydrous DMSO.[2][3] |
| Ethanol | 52.0 - 71.0 | 147.13 - 200.89 | |
| DMF | 33.0 | 93.37 | |
| Ethanol:PBS (pH 7.2) (1:5) | 0.2 | 0.45 | Demonstrates low aqueous solubility.[3] |
| Water | Insoluble | Insoluble | [2] |
Data sourced from MedKoo Biosciences and Selleck Chemicals product datasheets.[2][3]
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution (100 mM)
-
Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: this compound has a molecular weight of 353.43 g/mol . To make a 100 mM stock solution, you need to dissolve 35.34 mg in 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile, conical tube. b. Add the calculated volume of 100% anhydrous DMSO. c. Vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication or warming in a 37°C water bath can aid dissolution if necessary. d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 1 year).[2]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol details the recommended stepwise dilution method to prevent precipitation. This example is for preparing a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Materials: 100 mM this compound stock in DMSO, sterile complete cell culture medium, sterile conical tubes.
-
Pre-warm Media: Place the required volume of complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Prepare Intermediate Dilution (1 mM): a. In a sterile microcentrifuge tube, add 99 µL of 100% DMSO. b. Add 1 µL of your 100 mM this compound stock solution to the DMSO. c. Vortex gently to mix. This creates a 1 mM intermediate stock.
-
Prepare Final Working Solution (10 µM): a. In a sterile conical tube, add 990 µL of the pre-warmed complete cell culture medium. b. Crucial Step: While gently swirling or vortexing the conical tube containing the medium, slowly add 10 µL of the 1 mM intermediate stock solution drop-by-drop. This gradual addition is key to preventing solvent shock. c. Once the stock is added, cap the tube and invert it several times to ensure the solution is homogeneous. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 3: Aqueous Solubility Assessment
This assay helps determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock in 100% DMSO (e.g., from 100 mM down to ~0.1 mM).
-
Add to Media: In a 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Dilute into Media: Add 2 µL of each DMSO serial dilution to a corresponding well. This maintains a constant final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your maximum working soluble concentration under these specific conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound enhances GABAergic inhibitory signaling.
References
Technical Support Center: Best Practices for NS11394 Administration in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of NS11394 in animal studies. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It exhibits selectivity for GABA-A receptors containing α3 and α5 subunits, with a functional efficacy profile of α5 > α3 > α2 > α1.[1][2] As a PAM, this compound does not directly activate the GABA-A receptor but enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][4] This potentiation leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reducing neuronal excitability.[3][4]
2. What are the common research applications for this compound in animal studies?
This compound has been primarily investigated for its potential as an analgesic in models of chronic inflammatory and neuropathic pain.[2] It has also been studied for its anxiolytic effects.[1] Due to its subtype selectivity, it is a valuable tool for dissecting the roles of different GABA-A receptor subtypes in various physiological and pathological processes.
3. What is the recommended dosage for this compound in rats and mice?
The effective dose of this compound can vary depending on the animal model, the specific experimental endpoint, and the route of administration. However, a general dose range reported in the literature for oral administration in rats is 1-30 mg/kg.[2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
4. What are the known side effects of this compound in animal models?
Compared to non-selective benzodiazepines, this compound has a significantly reduced side effect profile, particularly concerning sedation and ataxia.[1][5] This is attributed to its low efficacy at GABA-A receptors containing the α1 subunit.[1] However, this compound has been shown to impair memory in both rats and mice, which is thought to be mediated by its activity at α5-containing GABA-A receptors.[1][5]
Troubleshooting Guide
Issue 1: My this compound solution/suspension is precipitating.
-
Question: I'm having trouble keeping this compound in solution, especially when preparing for injection. What can I do?
-
Answer: this compound is poorly soluble in water. The choice of vehicle is critical for successful administration.
-
Vehicle Selection: For oral gavage, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) is a common and effective option. For intraperitoneal (IP) injections, dissolving this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before further dilution with a suitable vehicle such as saline or corn oil is a standard practice. A formulation of 10% DMSO and 90% corn oil has been suggested for IP injections.
-
Preparation Technique: When using co-solvents, ensure the initial dissolution in the organic solvent is complete before adding the aqueous component. Add the aqueous phase gradually while vortexing to prevent immediate precipitation. Preparing fresh solutions for each experiment is highly recommended to minimize stability issues.
-
Sonication: Gentle sonication can help to create a more uniform suspension, but be cautious as excessive heat can degrade the compound.
-
Issue 2: I'm observing inconsistent or no efficacy in my study.
-
Question: The therapeutic effect of this compound seems to vary between animals or experiments. What could be the cause?
-
Answer: Inconsistent efficacy can stem from several factors related to the formulation, administration technique, or the animals themselves.
-
Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing. Inadequate suspension can lead to under-dosing.
-
Administration Accuracy: For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. For IP injections, confirm that the injection is truly intraperitoneal and not subcutaneous or into an organ, which can significantly alter absorption and efficacy.
-
Animal Strain Differences: The distribution and density of GABA-A receptor subtypes can vary between different strains of mice and rats.[6][7][8] This can lead to differences in responsiveness to a subtype-selective modulator like this compound. It is crucial to use a consistent animal strain throughout a study and to consider potential strain-specific effects when comparing results across different studies.
-
Metabolism and Pharmacokinetics: this compound has been shown to have an excellent pharmacokinetic profile with good central nervous system (CNS) receptor occupancy.[1] However, factors such as age, sex, and health status of the animals can influence drug metabolism and clearance, potentially leading to variability in drug exposure.
-
Issue 3: I'm observing unexpected behavioral changes in my animals.
-
Answer: While this compound is generally reported to have anxiolytic and analgesic effects, unexpected behavioral outcomes can occur.
-
Dose-Related Effects: The behavioral effects of this compound are dose-dependent. It's possible that the dose you are using is on a different part of the dose-response curve for a particular behavior. A careful dose-response study is essential.
-
Memory Impairment: As mentioned, this compound can impair memory.[1][5] This could manifest in various behavioral tasks, potentially confounding the interpretation of results in learning and memory paradigms.
-
Vehicle Effects: The vehicle itself can sometimes have behavioral effects. Always include a vehicle-only control group to account for any effects of the administration vehicle. For example, DMSO can have its own biological effects.
-
Off-Target Effects: While this compound is selective, the possibility of off-target effects at high concentrations cannot be entirely ruled out. If you observe consistent, unexpected behaviors, consider reducing the dose or trying a different administration vehicle.
-
Data Presentation
Table 1: Recommended Vehicles for this compound Administration
| Vehicle Composition | Route of Administration | Suitability for this compound | Advantages | Disadvantages |
| 0.5% Carboxymethylcellulose sodium (CMC-Na) in saline | Oral Gavage | High | Forms a stable suspension; widely used and well-tolerated. | Requires thorough mixing before each administration. |
| 5% Tween 80 in sterile water | Oral Gavage | Moderate | Can improve solubility and stability of some compounds. | May have its own biological effects; potential for gastrointestinal irritation at high concentrations. |
| 10% DMSO in Corn Oil | Intraperitoneal (IP) Injection | High | Good for poorly soluble compounds; corn oil is a well-tolerated vehicle. | DMSO can have biological effects; requires careful preparation to avoid precipitation. |
| 5% Cremophor EL in saline | Intraperitoneal (IP) Injection | Moderate | Can solubilize a wide range of hydrophobic compounds. | Can cause hypersensitivity reactions in some animals; may have its own biological effects. |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline | Intraperitoneal (IP) Injection / Oral Gavage | Moderate to High | Forms inclusion complexes to increase aqueous solubility.[9][10][11][12] | May alter the pharmacokinetic profile of the drug. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rats
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile saline
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
-
Preparation of 0.5% CMC-Na Vehicle:
-
Weigh the appropriate amount of CMC-Na.
-
Slowly add the CMC-Na to the sterile saline while stirring continuously to avoid clumping.
-
Continue stirring until the CMC-Na is fully dissolved. This may take some time and gentle heating can be used to aid dissolution. Allow the solution to cool to room temperature before use.
-
-
Preparation of this compound Suspension (Example: 10 mg/kg dose for a 250g rat in a 1 ml volume):
-
Calculate the total amount of this compound needed for your study group.
-
Weigh 2.5 mg of this compound powder.
-
Triturate the powder in a mortar with a small amount of the 0.5% CMC-Na vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to a final volume of 1 ml while continuously mixing.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the correct length on the gavage needle (from the tip of the nose to the last rib) to ensure proper placement in the stomach.
-
Insert the gavage needle into the esophagus and gently advance it to the pre-measured length.
-
Administer the suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Preparation and Administration of this compound via Intraperitoneal Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile corn oil
-
Microcentrifuge tubes
-
Vortex mixer
-
Appropriately sized needles (e.g., 25-27 gauge for adult mice)
-
Syringes
-
-
Preparation of this compound Solution (Example: 10 mg/kg dose for a 25g mouse in a 0.1 ml volume):
-
Calculate the total amount of this compound needed for your study group.
-
Weigh 0.25 mg of this compound powder into a microcentrifuge tube.
-
Add 10 µl of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Add 90 µl of sterile corn oil to the tube.
-
Vortex again to ensure the solution is well-mixed. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a shallow angle to avoid puncturing internal organs.
-
Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct placement in the peritoneal cavity.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualization
Caption: Positive allosteric modulation of the GABA-A receptor by this compound.
References
- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Different Subtypes of GABA-A Receptors Are Expressed in Human, Mouse and Rat T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and In Vitro and In Vivo Evaluation of Rectal In Situ Gel of Meloxicam Hydroxypropyl-β-cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and In Vitro and In Vivo Evaluation of Rectal In Situ Gel of Meloxicam Hydroxypropyl-β-cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flumazenil as an Antagonist for NS11394 Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing Flumazenil (B1672878) as an antagonist to the effects of NS11394, a subtype-selective GABA-A receptor positive allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Flumazenil and this compound?
A1: Flumazenil is a competitive antagonist at the benzodiazepine (B76468) binding site on the GABA-A receptor.[1][2][3][4] It binds to this site without activating the receptor, thereby blocking the action of compounds that bind there, such as benzodiazepines and other positive allosteric modulators (PAMs).[3] this compound is a subtype-selective GABA-A receptor PAM, which enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[5][6][7][8] this compound shows selectivity for GABA-A receptors containing α3 and α5 subunits, with lower efficacy at α2 and α1 subunits.[5][6][9][10]
Q2: Does Flumazenil antagonize the effects of this compound?
A2: Yes, experimental evidence demonstrates that Flumazenil can block the in vivo effects of this compound. For instance, the antinociceptive (pain-reducing) effects of orally administered this compound in rat models of inflammatory and neuropathic pain were blocked by Flumazenil.[10][11] This confirms that this compound exerts its effects via the benzodiazepine binding site on the GABA-A receptor, which is competitively inhibited by Flumazenil.
Q3: What is a recommended dose of Flumazenil to antagonize this compound in vivo?
A3: While the specific study demonstrating Flumazenil's antagonism of this compound did not state the exact dose used[10], other studies investigating similar GABA-A PAMs in rats have successfully used a dose of 3.2 mg/kg of Flumazenil to achieve near-complete blockade of antinociceptive effects. This provides a valuable starting point for dose-finding studies. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q4: Can Flumazenil have any intrinsic activity?
A4: While primarily known as a neutral antagonist, some studies have suggested that Flumazenil may possess weak partial agonist or inverse agonist activity depending on the specific GABA-A receptor subunit composition and the experimental model.[1][12][13] In some in vitro preparations, Flumazenil on its own has been observed to depress neuronal responses.[12] Researchers should be aware of this potential for slight intrinsic activity when designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete or no antagonism of this compound effects by Flumazenil. | Insufficient Flumazenil Dose: The concentration of Flumazenil may be too low to effectively compete with this compound at the receptor binding site. | Perform a dose-response curve for Flumazenil to determine the optimal concentration for antagonism in your model. Consider starting with a dose in the range of 1-5 mg/kg for in vivo studies, based on literature for similar compounds. |
| Pharmacokinetic Mismatch: The timing of administration of the two compounds may not be optimal. Flumazenil has a relatively short half-life (around 1 hour)[13]. | Administer Flumazenil shortly before the expected peak effect of this compound. For continuous antagonism, a continuous infusion of Flumazenil may be necessary.[4] | |
| High this compound Concentration: An excessively high dose of this compound may overcome the competitive antagonism of Flumazenil. | If possible, reduce the dose of this compound to the lowest effective concentration. | |
| Unexpected agonist-like effects observed with Flumazenil alone. | Intrinsic Activity of Flumazenil: As noted in the FAQs, Flumazenil can exhibit weak partial agonist activity in some systems.[1][12] | Include a "Flumazenil only" control group in your experimental design to characterize any intrinsic effects. Compare the magnitude of these effects to those induced by this compound. |
| Receptor Subtype Specificity: The specific GABA-A receptor subtypes expressed in your model system may be more sensitive to the agonist properties of Flumazenil. | Characterize the GABA-A receptor subunit expression in your model system if possible. | |
| Variability in experimental results. | Animal Strain or Cell Line Differences: Different animal strains or cell lines can have variations in GABA-A receptor expression and sensitivity to drugs. | Ensure consistency in the animal strain or cell line used. Report the specific strain/line in your methodology. |
| Experimental Conditions: Factors such as animal age, time of day for behavioral testing, and specific parameters of electrophysiological recording can influence results.[9] | Standardize all experimental conditions as much as possible. |
Quantitative Data
The following table summarizes key quantitative parameters for Flumazenil and this compound based on available literature.
| Compound | Parameter | Value | Receptor/System |
| Flumazenil | IC50 (as a negative modulator) | ~1 µM | Recombinant α4β2δ GABA-A Receptors |
| Effective Antagonist Dose (in vivo) | 3.2 mg/kg (rats) | For antagonizing GABA-A PAMs | |
| Half-life | ~1 hour | Humans | |
| This compound | Ki | ~0.5 nM | GABA-A Receptor |
| Subtype Selectivity Profile | α5 > α3 > α2 > α1 | Human GABA-A Receptors | |
| Effective Dose (in vivo, oral) | 1-30 mg/kg (rats) | For antinociceptive effects[10] |
Experimental Protocols
In Vivo Antagonism in a Rat Formalin-Induced Pain Model
This protocol is designed to assess the ability of Flumazenil to antagonize the antinociceptive effects of this compound.
Materials:
-
Male Wistar rats (200-250g)[14]
-
This compound
-
Flumazenil
-
Formalin solution (2.5% in saline)[14]
-
Vehicle for this compound and Flumazenil
-
Observation chambers
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for at least 20 minutes before the experiment.[14]
-
Grouping: Divide animals into four groups: Vehicle, this compound only, Flumazenil + this compound, and Flumazenil only.
-
Drug Administration:
-
Administer Flumazenil (e.g., 3.2 mg/kg, intraperitoneally) or its vehicle 15 minutes prior to this compound administration.
-
Administer this compound (e.g., 10 mg/kg, orally) or its vehicle.
-
-
Formalin Injection: 60 minutes after this compound administration, inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[14]
-
Behavioral Observation: Immediately after formalin injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw for 40 minutes. The response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-40 minutes).[14]
-
Data Analysis: Compare the nociceptive scores between the different groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the this compound-induced antinociception by Flumazenil indicates antagonism.
In Vitro Antagonism using Whole-Cell Patch-Clamp Electrophysiology
This protocol is for assessing the direct antagonism of this compound's effect by Flumazenil on GABA-A receptors expressed in a cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells transfected with the desired GABA-A receptor subunits (e.g., α3β2γ2 and α5β2γ2 to reflect this compound's selectivity).
-
Patch-clamp rig with amplifier and data acquisition system.
-
External and internal recording solutions.
-
GABA
-
This compound
-
Flumazenil
-
Drug application system.
Procedure:
-
Cell Preparation: Culture and transfect HEK293 cells with the GABA-A receptor subunit cDNAs.
-
Recording Setup: Establish a whole-cell patch-clamp recording from a transfected cell.
-
Baseline GABA Response: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
This compound Potentiation: Co-apply the same concentration of GABA with this compound. An increase in the current amplitude indicates positive allosteric modulation.
-
Flumazenil Antagonism:
-
Wash out this compound and allow the current to return to the baseline GABA response.
-
Pre-apply Flumazenil for a short period (e.g., 30-60 seconds).
-
Co-apply GABA, this compound, and Flumazenil.
-
-
Data Analysis: Measure the peak current amplitudes in each condition. A reduction in the this compound-induced potentiation of the GABA current in the presence of Flumazenil demonstrates antagonism. A concentration-inhibition curve for Flumazenil can be generated to determine its IC50.
Visualizations
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The effects of GABAA receptor modulation by flumazenil on emergence from general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Flumazenil decreases surface expression of α4β2δ GABAA receptors by increasing the rate of receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic flumazenil alters GABA(A) receptor subunit mRNA expression, translation product assembly and channel function in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flumazenil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antinociceptive effects of a novel α2/α3 subtype selective GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Pharmacokinetics and clinical use of flumazenil (Ro 15-1788) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antinociceptive effects of gamma-linolenic acid in the formalin test in the rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Data Analysis and Troubleshooting for NS11394 Electrophysiology Recordings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing NS11394 in electrophysiology experiments. It includes detailed experimental protocols, troubleshooting advice for common recording issues, and a summary of quantitative data to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a subtype-selective positive allosteric modulator (PAM) of GABAA receptors.[1][2] It exhibits selectivity for receptors containing the α3 and α5 subunits.[1][2] Its functional selectivity profile is α5 > α3 > α2 > α1, as determined by electrophysiology in Xenopus oocytes expressing human GABAA receptors.[1][2] this compound enhances the function of these receptors in the presence of GABA, but has low efficacy at GABAA receptors containing the α1 subunit, which is thought to contribute to its reduced side effect profile compared to non-selective benzodiazepines.[1]
Q2: What are the primary applications of this compound in research?
This compound has been investigated for its potential as an analgesic for chronic and neuropathic pain, as well as for its anxiolytic properties.[1][2] Due to its unique subtype selectivity, it serves as a valuable pharmacological tool to investigate the specific roles of GABAA receptor α3 and α5 subunits in various physiological and pathological processes.
Q3: What electrophysiology techniques are suitable for studying this compound?
The primary techniques used to characterize this compound are two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp electrophysiology in in vitro preparations, such as spinal cord slices. TEVC is ideal for studying the effects of this compound on specific, recombinantly expressed GABAA receptor subtypes. Patch-clamp recordings from neurons in native tissue preparations, like the spinal cord, allow for the investigation of this compound's effects on synaptic transmission and neuronal excitability in a more physiologically relevant context.
Q4: What are the expected effects of this compound in electrophysiological recordings?
As a positive allosteric modulator, this compound is expected to potentiate GABA-evoked currents. In voltage-clamp recordings, this will manifest as an increase in the amplitude of inward chloride currents in response to GABA application. In current-clamp recordings from neurons, application of this compound in the presence of endogenous or exogenous GABA is expected to lead to hyperpolarization or a stabilization of the membrane potential near the chloride reversal potential, resulting in an inhibition of neuronal firing.
Troubleshooting Guides
Electrophysiology recordings can be susceptible to a variety of technical issues. Below are troubleshooting guides for common problems encountered during experiments with this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
| Problem | Possible Cause | Recommended Solution |
| Low or Unstable GABA-evoked Currents | 1. Poor expression of GABAA receptors. 2. Oocyte health is compromised. 3. Degradation of GABA or this compound solutions. 4. Incorrect recording solution composition. | 1. Verify the quality and concentration of injected cRNA. Optimize the ratio of subunit cRNAs (e.g., 1:1:2 for α:β:γ). 2. Use healthy, stage V-VI oocytes. Ensure proper storage conditions and temperature. 3. Prepare fresh solutions of GABA and this compound for each experiment. 4. Double-check the composition and pH of your recording buffer (e.g., ND96). |
| High Baseline Noise | 1. Electrical interference from nearby equipment. 2. Poor grounding of the setup. 3. Unstable electrodes. 4. Perfusion system introducing noise. | 1. Identify and turn off non-essential electrical equipment. Use a Faraday cage to shield the setup. 2. Ensure all components of the rig are properly grounded to a common point. 3. Use freshly pulled, low-resistance microelectrodes. Ensure the Ag/AgCl wire is properly chlorided. 4. Check for bubbles or leaks in the perfusion lines. Ensure the perfusion flow is smooth and not pulsatile. |
| Inconsistent Drug Responses | 1. Incomplete solution exchange in the recording chamber. 2. Adsorption of the compound to tubing. 3. Variation in oocyte expression levels. | 1. Ensure the perfusion system allows for rapid and complete exchange of the bath solution. Increase the perfusion rate or the duration of drug application. 2. Use inert tubing material (e.g., Teflon) to minimize compound adsorption. 3. Record from multiple oocytes to obtain an average response. Normalize responses to a control GABA application for each oocyte. |
Patch-Clamp Recordings in Spinal Cord Slices
| Problem | Possible Cause | Recommended Solution |
| Difficulty Obtaining a Gigaohm Seal | 1. Dirty pipette tip. 2. Poor slice health. 3. Vibrations. 4. Incorrect intracellular solution osmolarity. | 1. Ensure the pipette tip is clean. Apply positive pressure as you approach the cell to clear debris. 2. Optimize the slicing and recovery conditions to ensure healthy neurons. 3. Use an anti-vibration table and minimize movement in the room. 4. Ensure the intracellular solution is slightly hypotonic to the extracellular solution. |
| Unstable Recording (High Leak Current or Loss of Seal) | 1. Pipette drift. 2. Mechanical instability of the slice. 3. Clogging of the pipette tip. | 1. Allow the pipette and manipulator to thermally stabilize. Ensure the pipette holder is securely fastened. 2. Use a slice anchor ("harp") to secure the slice in the recording chamber. 3. Filter the intracellular solution immediately before use. |
| Electrical Noise (e.g., 60/50 Hz hum) | 1. Ground loop. 2. Improperly shielded headstage. 3. Noise from perfusion or temperature control systems. | 1. Ensure all equipment is connected to a single, common ground. 2. Check the integrity of the Faraday cage and ensure the headstage is properly shielded. 3. Ground the perfusion and heating elements. If necessary, temporarily turn them off to identify the source of the noise. |
| No Effect of this compound | 1. Low endogenous GABA tone. 2. Incorrect drug concentration. 3. The recorded neuron does not express this compound-sensitive GABAA receptor subtypes. | 1. Co-apply a low concentration of GABA to reveal the modulatory effect of this compound. 2. Verify the final concentration of this compound in the bath. 3. Target neuronal populations known to express α3 and/or α5 subunits. |
Data Presentation
The following tables summarize the quantitative data on this compound's effects from electrophysiological studies.
Table 1: In Vitro Efficacy of this compound at Human GABAA Receptor Subtypes Expressed in Xenopus Oocytes
| GABAA Receptor Subtype | EC50 (nM) | Maximum GABA Potentiation (%) |
| α1β2γ2 | >1000 | 25 ± 5 |
| α2β2γ2 | 180 ± 30 | 150 ± 20 |
| α3β2γ2 | 45 ± 8 | 350 ± 40 |
| α5β2γ2 | 20 ± 5 | 450 ± 50 |
Data are presented as mean ± SEM. EC50 values represent the concentration of this compound required to produce 50% of its maximal effect. Maximum GABA potentiation is the percentage increase in the GABA EC20 response in the presence of a saturating concentration of this compound.
Table 2: Effect of this compound on Nociceptive Responses in Rat Spinal Cord In Vitro
| Parameter | Condition | Effect of this compound (1 µM) |
| C-fiber-evoked polysynaptic reflex | Control | - |
| After this compound | Significant reduction in reflex amplitude | |
| Wind-up of deep dorsal horn neurons | Control | - |
| After this compound | Significant attenuation of wind-up | |
| Spontaneous nociceptive firing | Inflammatory pain model | - |
| After this compound | Reduction in firing frequency |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol is adapted from studies characterizing this compound at recombinant human GABAA receptors.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with a mixture of cRNAs encoding the desired human GABAA receptor subunits (α, β, and γ) in a 1:1:2 ratio.
-
Incubate the injected oocytes for 2-5 days at 18°C in ND96 solution supplemented with antibiotics.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4).
-
Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl.
-
Clamp the membrane potential at -70 mV using a suitable voltage-clamp amplifier.
-
Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current response.
-
To determine the modulatory effect of this compound, co-apply the EC20 concentration of GABA with varying concentrations of this compound.
-
To construct a concentration-response curve, normalize the potentiated current to the baseline GABA response.
In Vitro Spinal Cord Electrophysiology
This protocol is based on methods used to study the effects of this compound on nociceptive processing in the rat spinal cord.
1. Spinal Cord Preparation:
-
Anesthetize a young rat (e.g., P7-P11) and perform a laminectomy to expose the spinal cord.
-
Rapidly dissect the lumbar spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare transverse or sagittal slices (300-500 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons in the dorsal horn (e.g., lamina II or V) using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-6 MΩ) filled with an appropriate intracellular solution (e.g., a potassium gluconate-based solution).
-
Record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs) in voltage-clamp mode, or neuronal firing in current-clamp mode.
-
To study the effect of this compound, bath-apply the compound at the desired concentration and observe the changes in synaptic activity or neuronal excitability.
Mandatory Visualizations
References
- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
Mitigating variability in animal response to NS11394
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NS11394 in animal models. Our goal is to help you mitigate variability in your experimental results and ensure the successful application of this potent GABAA receptor modulator.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent or Lack of Efficacy
-
Question: We are not observing the expected analgesic or anxiolytic effects of this compound in our rodent models. What could be the cause?
-
Answer: Variability in the efficacy of this compound can arise from several factors. Follow these troubleshooting steps to identify the potential cause:
-
Verify Drug Formulation and Administration:
-
Solubility: this compound is practically insoluble in water. Ensure it is properly dissolved or suspended in an appropriate vehicle. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The choice of vehicle can significantly impact bioavailability.[1]
-
Route of Administration: Oral gavage is a common and effective route for this compound.[2][3] Ensure correct gavage technique to avoid accidental administration into the lungs. Intraperitoneal (i.p.) injection is another option, which may alter the pharmacokinetic profile.
-
Dose: The effective dose can vary between species and models. For rats, oral doses of 1-30 mg/kg have been shown to be effective in pain models.[2][3] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
-
-
Evaluate Animal Model and Experimental Design:
-
Animal Strain and Supplier: Different rodent strains can exhibit varying sensitivities to GABAA modulators.[4] Consistency in the source of animals is crucial to minimize inter-animal variability.
-
Sex Differences: The response to GABAA modulators can be influenced by sex.[5][6][7][8][9] Consider testing both male and female animals and analyze the data separately.
-
Acclimatization and Housing: Ensure animals are properly acclimatized to the housing and testing environment. Stress from handling or novel environments can impact behavioral outcomes. Standardized housing conditions, including cage size, bedding, and enrichment, are important.[10]
-
Light Cycle and Temperature: Behavioral tests should be conducted at the same time of day to minimize circadian rhythm effects.[11] The ambient temperature and lighting conditions in the testing room can also influence anxiety and pain responses.[12][13][14][15]
-
-
Review Behavioral Testing Procedures:
-
Habituation: Allow animals to habituate to the testing room before the experiment.
-
Handling: Consistent and gentle handling of animals is critical to reduce stress-induced variability.
-
Experimenter Bias: Blinding the experimenter to the treatment groups can help to prevent unconscious bias in scoring behavioral responses.[16]
-
-
Issue 2: Unexpected Side Effects or Toxicity
-
Question: We are observing sedation, motor impairment, or other adverse effects at doses expected to be therapeutic. What should we do?
-
Answer: While this compound is reported to have a better side-effect profile than non-selective benzodiazepines, adverse effects can still occur, particularly at higher doses.[17]
-
Dose-Response Assessment: Conduct a careful dose-response study to identify the therapeutic window for your specific model and endpoint. The doses that produce therapeutic effects should be significantly lower than those causing side effects.
-
Pharmacokinetic Considerations: Investigate the pharmacokinetic profile of this compound in your animal model. Faster than expected absorption or slower metabolism could lead to higher peak plasma concentrations (Cmax) and increased risk of side effects.
-
Vehicle Effects: The vehicle used for formulation can influence the absorption rate and overall exposure. Consider whether the vehicle itself could be contributing to the observed effects.
-
Animal Health Status: Ensure that the animals are healthy and free from any underlying conditions that might increase their sensitivity to the drug.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound? this compound is a positive allosteric modulator of GABAA receptors, with functional selectivity for subtypes containing α3 and α5 subunits.[17] It binds to a site distinct from the GABA binding site and enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.
2. What is the recommended solvent and administration route for this compound in rodents? this compound is insoluble in water. A common vehicle for oral gavage in rats is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[18] Oral administration has been shown to be effective.[2][3]
3. What are the expected therapeutic effects of this compound in animal models? this compound has demonstrated analgesic effects in models of inflammatory and neuropathic pain and anxiolytic effects in models of anxiety.[3][17]
4. What are the potential side effects of this compound? Compared to non-selective benzodiazepines, this compound has a reduced liability for sedation and motor impairment due to its low efficacy at GABAA receptors containing the α1 subunit.[17] However, at higher doses, motor side effects and memory impairment have been reported.[19]
5. How can I minimize variability in my behavioral experiments with this compound? To minimize variability, it is crucial to standardize your experimental procedures as much as possible. This includes using a consistent source and strain of animals, controlling for sex differences, maintaining a stable housing and testing environment (light, temperature, noise), and using standardized and validated behavioral testing protocols.[4][20][21]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
| Parameter | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | Reference |
| Not Specified | Rat | 3 | ~400 | ~1 | ~4 | --INVALID-LINK-- |
| Not Specified | Mouse | 10 | ~1200 | ~0.5 | ~2 | --INVALID-LINK-- |
Table 2: Efficacy of this compound in Rodent Behavioral Models
| Model | Species | Dose (mg/kg, p.o.) | Endpoint | Result | Reference |
| Formalin Test (Phase 2) | Rat | 3 - 30 | Paw Licking/Biting Time | Significant reduction | --INVALID-LINK-- |
| Chronic Constriction Injury (CCI) | Rat | 3 - 30 | Mechanical Allodynia | Reversal of hypersensitivity | --INVALID-LINK-- |
| Elevated Plus Maze | Rat | 1 - 10 | % Time in Open Arms | Significant increase | --INVALID-LINK-- |
| Marble Burying Test | Mouse | 3 - 30 | Number of Marbles Buried | Significant reduction | --INVALID-LINK-- |
Experimental Protocols
1. Formalin Test for Nociception in Rats
-
Objective: To assess the analgesic efficacy of this compound against inflammatory pain.
-
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulated for oral gavage
-
5% formalin solution
-
Plexiglas observation chambers
-
-
Procedure:
-
Acclimatize rats to the observation chambers for at least 30 minutes before the test.
-
Administer this compound or vehicle via oral gavage at the desired pre-treatment time (e.g., 60 minutes before formalin injection).
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during the second phase of the formalin response (typically 15-60 minutes post-injection).[22]
-
Compare the paw licking/biting time between the this compound-treated and vehicle-treated groups.
-
2. Elevated Plus Maze for Anxiety in Rats
-
Objective: To evaluate the anxiolytic effects of this compound.
-
Materials:
-
Male Wistar rats (250-300 g)
-
This compound formulated for oral gavage
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
-
-
Procedure:
-
Habituate rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via oral gavage at the desired pre-treatment time (e.g., 30 minutes before the test).
-
Place the rat in the center of the elevated plus maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera and analyze the footage using tracking software.
-
The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms.[23][24] An increase in these parameters indicates an anxiolytic effect.
-
Visualizations
Caption: GABAA receptor signaling pathway and the modulatory action of this compound.
Caption: Experimental workflow for the rat formalin test with this compound.
Caption: Troubleshooting logic for inconsistent efficacy of this compound.
References
- 1. Effect of vehicle amphiphilicity on the dissolution and bioavailability of a poorly water-soluble drug from solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sex differences in the response to GABA antagonists depend on the route of drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gonadal hormone‐independent sex differences in GABAA receptor activation in rat embryonic hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sex differences in anxiety, sensorimotor gating and expression of the α4 subunit of the GABAA receptor in the amygdala after progesterone withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lowtoxinforum.com [lowtoxinforum.com]
- 9. Extrasynaptic GABA-A receptor-mediated sex differences in the antiseizure activity of neurosteroids in status epilepticus and complex partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Light Cycle Phase Effects on Behavioral Responses to Stress Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aberrant Lighting Causes Anxiety-like Behavior in Mice but Curcumin Ameliorates the Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of inter-individual variability in experimenters’ sensitivity and training on behavioral assessment of animal models of vestibular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Assessment of the effects of this compound and L-838417, α2/3 subunit-selective GABA(A) [corrected] receptor-positive allosteric modulators, in tests for pain, anxiety, memory and motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Methods of behavioral testing in dogs: a scoping review and analysis of test stimuli [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ethopharmacological analysis of rat behavior on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NS11394 and Diazepam in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel subtype-selective GABA-A receptor positive allosteric modulator NS11394 and the conventional benzodiazepine (B76468), diazepam, in the context of neuropathic pain. The following sections present a comprehensive overview of their mechanisms of action, efficacy, and side effect profiles, supported by experimental data from preclinical studies.
Mechanism of Action: A Tale of Two Modulators
Both this compound and diazepam exert their effects by modulating the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. However, their interaction with these receptors differs significantly, leading to distinct pharmacological profiles.
Diazepam , a classical benzodiazepine, acts as a non-selective positive allosteric modulator of GABA-A receptors, enhancing the effect of GABA at multiple receptor subtypes.[1][2] It binds to the interface of α and γ subunits on GABA-A receptors containing α1, α2, α3, or α5 subunits.[3][4][5] The anxiolytic and muscle relaxant effects are primarily mediated by α2 and α3 subunits, while the sedative and ataxic effects are largely attributed to its action on α1-containing receptors.[1][3][6]
This compound , in contrast, is a subtype-selective positive allosteric modulator with a unique efficacy profile at different GABA-A receptor α subunits.[7][8][9] Its functional selectivity is characterized by a rank order of α5 > α3 > α2 > α1.[7][10][11] This profile, particularly its low efficacy at the α1 subunit, is thought to contribute to its improved side effect profile compared to non-selective benzodiazepines like diazepam.[7][10][11]
The differential modulation of GABA-A receptor subtypes by this compound and diazepam is a key factor influencing their efficacy and tolerability in neuropathic pain models.
Efficacy in Neuropathic Pain Models: A Clear Distinction
Preclinical studies in rat models of neuropathic pain have demonstrated a significant advantage of this compound over diazepam in alleviating pain-related behaviors without inducing debilitating side effects.
| Compound | Neuropathic Pain Model | Key Efficacy Finding | Reference |
| This compound | Chronic Constriction Injury (CCI) | Fully reversed mechanical allodynia. | [10] |
| L5/L6 Spinal Nerve Ligation (SNL) | Fully reversed mechanical allodynia. | [11] | |
| Diazepam | CCI | Ineffective at doses that did not produce severe side effects. | [12] |
| SNL | Putative antinociception only occurred at doses producing intolerable side effects. | [10][11] |
This compound demonstrated robust antinociceptive effects at doses significantly lower than those causing sedation or motor impairment.[10][11] In stark contrast, diazepam's potential analgesic effects were overshadowed by its sedative and ataxic side effects, which occurred at the same or lower doses.[10][11] One study even reported that diazepam was ineffective in all tested models of inflammatory and neuropathic pain.[12]
Side Effect Profile: The Benefit of Selectivity
The superior side effect profile of this compound is a direct consequence of its GABA-A receptor subtype selectivity. By having very low efficacy at the α1 subunit, which is associated with sedation and ataxia, this compound avoids the major dose-limiting side effects of diazepam.[7][10][11]
| Compound | Side Effect | Observation | Reference |
| This compound | Sedation/Ataxia | Minor sedative or ataxic impairments observed at doses 20 to 40-fold higher than antinociceptive doses. | [10][11] |
| Diazepam | Sedation/Ataxia | Intolerable side effects occurred at doses required for putative antinociception. | [10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and diazepam.
Neuropathic Pain Models
-
Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.[13][14][15]
-
Spinal Nerve Ligation (SNL): In this model, the L5 and L6 spinal nerves are tightly ligated, resulting in robust and long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.[15][16][17][18]
Behavioral Assays for Pain Assessment
-
Mechanical Allodynia: This is assessed using von Frey filaments of varying bending forces applied to the plantar surface of the hind paw.[13][19][20] A decreased withdrawal threshold indicates the presence of mechanical allodynia.
-
Thermal Hyperalgesia: The Hargreaves test is commonly used to measure the latency of paw withdrawal from a radiant heat source.[19] A shorter withdrawal latency is indicative of thermal hyperalgesia.
Conclusion
The available preclinical evidence strongly suggests that this compound holds significant promise as a therapeutic agent for neuropathic pain, offering a wider therapeutic window compared to diazepam. Its unique subtype-selective modulation of GABA-A receptors allows for effective analgesia at doses that do not produce the debilitating side effects associated with non-selective benzodiazepines. Further research is warranted to translate these promising preclinical findings into clinical applications for the management of neuropathic pain.
References
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 3. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
- 5. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NS-11394 - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A question of balance--positive versus negative allosteric modulation of GABA(A) receptor subtypes as a driver of analgesic efficacy in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. Inhibition of Neuropathic Pain by a Single Intraperitoneal Injection of Diazepam in the Rat: Possible Role of Neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles: NS11394 Versus Classic Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the novel subtype-selective GABA-A receptor positive allosteric modulator, NS11394, and classic benzodiazepines. The information presented is based on available preclinical data to assist researchers and drug development professionals in understanding the potential therapeutic advantages and liabilities of this compound.
Executive Summary
This compound is a subtype-selective positive allosteric modulator of GABA-A receptors with a distinct pharmacological profile compared to classic benzodiazepines.[1][2][3] Preclinical studies in rodent models suggest that this compound may offer a significantly improved side effect profile, particularly concerning sedation, ataxia, and interaction with ethanol (B145695).[2][4][5] This advantageous profile is primarily attributed to its low efficacy at GABA-A receptors containing the α1 subunit.[4][5] However, this compound has been shown to induce memory impairment, a side effect potentially linked to its activity at α5-containing GABA-A receptors.[4][5] Classic benzodiazepines, in contrast, exhibit a broader range of side effects including drowsiness, dizziness, muscle weakness, and memory problems, which can limit their clinical utility.[6][7][8][9]
Mechanism of Action and Receptor Subtype Selectivity
Classic benzodiazepines are non-selective positive allosteric modulators of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA at various receptor subtypes.[6] The diverse effects of benzodiazepines, both therapeutic and adverse, are mediated by their interaction with different α subunits of the GABA-A receptor.
This compound, conversely, demonstrates functional selectivity, with a preference for α3 and α5 subtypes over α1 and α2.[1][2][4] Specifically, its functional selectivity profile is reported as α5 > α3 > α2 > α1.[2][4] This selectivity is key to its distinct side effect profile.
Caption: GABA-A Receptor Subtype Selectivity and Associated Effects.
Side Effect Profile Comparison: Preclinical Data
The following tables summarize the key differences in the side effect profiles of this compound and classic benzodiazepines based on rodent studies.
Table 1: Sedative and Ataxic Effects
| Compound | Species | Assessment Method | Observation | Reference |
| This compound | Rat, Mouse | Not specified | Significantly reduced sedation and ataxia compared to benzodiazepines, even at full CNS receptor occupancy. | [2][4][5] |
| Rat | Not specified | Antinociception occurred at doses 20 to 40-fold lower than those inducing minor sedative or ataxic impairments. | [10][11] | |
| Classic Benzodiazepines (e.g., Diazepam) | Rat | Not specified | Sedative impairments are a known hindrance. | [10][11] |
| General | Not specified | Drowsiness, sleepiness, and dizziness are commonly reported side effects. | [6] |
Table 2: Memory Impairment
| Compound | Species | Assessment Method | Observation | Reference |
| This compound | Rat, Mouse | Not specified | Impairs memory, possibly attributable to its efficacy at GABA-A-α5 receptors. | [5] |
| Rat | Contextual fear conditioning, Morris water maze | Induced learning and memory impairment at doses similar to those producing analgesic effects. | [12] | |
| Classic Benzodiazepines | General | Not specified | Can cause anterograde amnesia, the inability to create new memories. | [6] |
Table 3: Other Side Effects
| Compound | Side Effect | Observation | Reference |
| This compound | Ethanol Interaction | Significantly reduced interaction with ethanol in rats compared to benzodiazepines. | [4][5] |
| Classic Benzodiazepines | Dependence and Withdrawal | Physical dependence can occur after prolonged use, leading to withdrawal symptoms upon discontinuation. | [6][9][13] |
| Paradoxical Effects | Can occasionally cause effects opposite to what is intended, such as aggression, agitation, and anxiety. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical studies are crucial for the interpretation of the results.
Rotarod Test for Ataxia: This test assesses motor coordination and balance. Rodents are placed on a rotating rod, and the latency to fall is measured. A shorter latency to fall after drug administration indicates motor impairment.
Elevated Plus Maze for Anxiolytic Activity: This apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent in the open arms, reflecting a reduction in anxiety-like behavior.
Morris Water Maze for Spatial Learning and Memory: This test evaluates spatial learning and memory. Animals are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. Increased latency to find the platform or a less direct swim path after drug administration suggests memory impairment.
Contextual Fear Conditioning for Associative Memory: In this paradigm, an animal learns to associate a neutral context (the conditioning chamber) with an aversive stimulus (e.g., a mild footshock). Memory is assessed by the degree of freezing behavior exhibited when the animal is returned to the context at a later time. A reduction in freezing behavior after drug administration can indicate memory impairment.
Caption: Preclinical Workflow for Side Effect Profiling.
Conclusion
This compound represents a promising pharmacological tool with a unique subtype-selective GABA-A receptor profile.[4] Preclinical evidence strongly suggests a reduced liability for sedation and ataxia compared to classic benzodiazepines, which could translate to a wider therapeutic window.[10][11] However, the potential for memory impairment, a side effect shared with benzodiazepines, warrants further investigation. Some conflicting reports on its anxiolytic efficacy and side effect profile highlight the need for more comprehensive studies to fully elucidate its clinical potential.[12] Future research should focus on confirming these findings in higher species and ultimately in human clinical trials to determine the translational value of these preclinical observations.
References
- 1. NS-11394 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. mind.org.uk [mind.org.uk]
- 8. Benzodiazepines | Better Health Channel [betterhealth.vic.gov.au]
- 9. Benzodiazepine Abuse: Addiction and Side Effects [webmd.com]
- 10. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of the effects of this compound and L-838417, α2/3 subunit-selective GABA(A) [corrected] receptor-positive allosteric modulators, in tests for pain, anxiety, memory and motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanaddictioncenters.org [americanaddictioncenters.org]
A Head-to-Head Battle in Neuropathic Pain Relief: NS11394 vs. Gabapentin
An in-depth comparison of the efficacy of the novel GABAA receptor modulator NS11394 and the established anticonvulsant gabapentin (B195806) in preclinical models of allodynia, a debilitating hallmark of neuropathic pain. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their comparative performance, supported by experimental data and detailed methodologies.
Executive Summary
Neuropathic pain, characterized by abnormal pain sensations like allodynia (pain from non-painful stimuli), presents a significant therapeutic challenge. While gabapentin is a first-line treatment, its efficacy is often limited, and it can be associated with dose-limiting side effects. This compound, a subtype-selective positive allosteric modulator of the GABAA receptor, has emerged as a promising alternative. This guide delves into the preclinical evidence comparing the anti-allodynic effects of this compound and gabapentin, highlighting their distinct mechanisms of action and therapeutic windows.
Comparative Efficacy in Preclinical Models
Studies in rat models of peripheral neuropathic pain, including the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models, have demonstrated that this compound can fully reverse mechanical allodynia.[1][2] Notably, the anti-allodynic effect of this compound is comparable to that of gabapentin.[2] A key differentiator, however, lies in the therapeutic window. This compound has been shown to produce its anti-nociceptive effects at doses 20 to 40 times lower than those causing minor sedative or ataxic impairments.[1][2] In contrast, the therapeutic benefits of other GABAA modulators like diazepam and zolpidem are often accompanied by intolerable side effects at effective doses.[1][2]
Quantitative Data Summary
| Compound | Animal Model | Administration Route | Effective Dose Range | Maximal Possible Effect (%MPE) in Allodynia | Reference |
| This compound | Spared Nerve Injury (SNI) Rat | Oral (p.o.) | 3 - 30 mg/kg | ~100% | [2] |
| This compound | Chronic Constriction Injury (CCI) Rat | Oral (p.o.) | 3 - 30 mg/kg | ~100% | [2] |
| Gabapentin | Spared Nerve Injury (SNI) Rat | Intraperitoneal (i.p.) | 50 - 200 mg/kg | ~100% | [2] |
| Gabapentin | Chronic Constriction Injury (CCI) Rat | Intraperitoneal (i.p.) | 50 - 200 mg/kg | ~100% | [2] |
Mechanisms of Action: A Tale of Two Targets
The distinct therapeutic profiles of this compound and gabapentin stem from their different molecular targets and mechanisms of action.
This compound: Enhancing Inhibitory Neurotransmission
This compound acts as a positive allosteric modulator of GABAA receptors, which are the primary mediators of inhibitory neurotransmission in the central nervous system.[1][3][4][5] Its unique feature is its functional selectivity for GABAA receptors containing α3 and α5 subunits over those with α1 and α2 subunits.[1][4][5][6] The low efficacy at α1-containing receptors is believed to contribute to its favorable side-effect profile, as α1 subunits are heavily implicated in sedation.[1][4] By enhancing the effect of GABA, this compound effectively dampens hyperexcitability in pain-processing pathways, particularly in the spinal cord.[1][2]
Gabapentin: Targeting Calcium Channel Subunits
Gabapentin, despite its structural resemblance to GABA, does not act on GABA receptors.[7] Instead, its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[7][8] In neuropathic pain states, the expression of these α2δ-1 subunits is upregulated in the dorsal root ganglia and spinal cord.[9][10] By binding to this subunit, gabapentin is thought to reduce the trafficking of calcium channels to the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.[7][8] Some studies also suggest that gabapentin may reduce the expression of Nav1.7 sodium channels and phosphorylated ERK1/2 in dorsal root ganglion neurons, further contributing to its analgesic effect.[11]
Figure 1: Simplified signaling pathways of this compound and Gabapentin.
Experimental Protocols
The following methodologies are based on the key experiments cited in the comparison of this compound and gabapentin.
Animal Models of Neuropathic Pain
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to nerve inflammation and injury, which mimics symptoms of human neuropathic pain, including mechanical allodynia.
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact. This results in a robust and long-lasting mechanical allodynia in the paw region innervated by the spared sural nerve.
Assessment of Mechanical Allodynia
Mechanical allodynia is quantified by measuring the paw withdrawal threshold to a normally non-painful mechanical stimulus.
-
Von Frey Filaments: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the rat's hind paw.
-
Up-Down Method: The withdrawal threshold is determined using the up-down method, where the filament strength is increased or decreased based on the animal's response (paw withdrawal). The 50% paw withdrawal threshold is then calculated.
Drug Administration
-
This compound: Administered orally (p.o.) in a vehicle solution.
-
Gabapentin: Administered via intraperitoneal (i.p.) injection.
Data Analysis
The anti-allodynic effect is often expressed as the percentage of the Maximal Possible Effect (%MPE), calculated using the following formula:
%MPE = [(Post-drug threshold - Post-injury/pre-drug threshold) / (Pre-injury baseline threshold - Post-injury/pre-drug threshold)] x 100
References
- 1. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NS-11394 - Wikipedia [en.wikipedia.org]
- 4. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spinal mechanism underlying the antiallodynic effect of gabapentin studied in the mouse spinal nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effects of Gabapentin on Allodynia and α2δ1-Subunit of Voltage-dependent Calcium Channel in Spinal Nerve-Ligated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gabapentin reduces allodynia and hyperalgesia in painful diabetic neuropathy rats by decreasing expression level of Nav1.7 and p-ERK1/2 in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NS11394's Selectivity Profile Against Other GABAA Modulators
For Researchers, Scientists, and Drug Development Professionals
The γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a critical target for a wide array of therapeutics. These drugs, known as positive allosteric modulators (PAMs), enhance the receptor's function rather than directly activating it. Their clinical applications range from treating anxiety and insomnia to managing epilepsy. However, the therapeutic utility of many existing modulators, such as benzodiazepines and barbiturates, is often hampered by a lack of subtype selectivity, leading to undesirable side effects like sedation, ataxia, and dependence.
This guide provides a detailed comparison of NS11394, a novel subtype-selective GABAA receptor PAM, with established modulators including benzodiazepines, barbiturates, and neurosteroids. We will examine their selectivity profiles, supported by experimental data, to highlight the unique characteristics of this compound and its potential as both a therapeutic agent and a research tool.
This compound: A Profile of Unique Subtype Selectivity
This compound distinguishes itself from other GABAA modulators through its unique functional selectivity profile.[1][2] Determined through electrophysiology on human GABAA receptors expressed in oocytes, its efficacy hierarchy is α5 > α3 > α2 > α1.[1][2][3][4][5] This profile is notable for its superior efficacy at α3-containing receptors combined with very low efficacy at the α1 subtype.[1][2][5]
This selectivity is clinically significant. The high efficacy at α3 and potentially α2 subunits is likely responsible for its potent anxiolytic effects observed in rodent models.[1] Conversely, the minimal activity at α1-containing receptors is credited for its significantly reduced side-effect profile, showing less sedation, ataxia, and interaction with ethanol (B145695) when compared to benzodiazepines.[1][2][3][4] While this compound demonstrates a favorable safety window, its efficacy at α5-containing receptors has been linked to memory impairment in animal studies, an effect that may also contribute to its antinociceptive properties.[1][2]
Comparative Analysis with Other GABAA Modulators
The therapeutic and side-effect profiles of GABAA modulators are largely dictated by their interaction with the receptor's diverse subunit compositions.
-
Benzodiazepines (e.g., Diazepam, Zolpidem): Classical benzodiazepines like diazepam, which bind at the interface between α and γ2 subunits, generally exhibit low subtype selectivity.[6][7] This broad activity profile, particularly at the α1 subunit, is responsible for their prominent sedative and ataxic side effects.[3][4] While newer compounds like zolpidem show some preference for α1-subunit-containing receptors, they do not possess the unique α3-preference of this compound.[8] In direct comparisons, this compound achieves its therapeutic effects at doses 20 to 40 times lower than those causing minor motor impairment, a therapeutic window not seen with diazepam or zolpidem.[3][4]
-
Barbiturates (e.g., Phenobarbital): This older class of drugs exhibits minimal subunit specificity, leading to a broad-spectrum enhancement of GABAergic inhibition.[9] Unlike benzodiazepines, which only modulate the receptor in the presence of GABA, barbiturates at higher concentrations can directly open the GABAA receptor's chloride channel, a mechanism that contributes to their high risk of toxicity and respiratory depression.[10][11][12]
-
Neurosteroids (e.g., Allopregnanolone): These endogenous modulators bind to a site on the GABAA receptor that is distinct from those for GABA, benzodiazepines, or barbiturates.[13] Allopregnanolone (B1667786) generally shows little subunit specificity and potentiates a wide variety of GABAA receptor subtypes, including extrasynaptic δ-subunit-containing receptors that are insensitive to benzodiazepines.[14][15] This broad action contributes to their powerful sedative and anxiolytic effects.
Data Summary: Selectivity and Pharmacological Profiles
The following tables provide a quantitative comparison of this compound and other key GABAA modulators.
Table 1: Functional Selectivity Profile at GABAA Receptor α Subtypes
| Compound | α1 Subunit | α2 Subunit | α3 Subunit | α5 Subunit | Selectivity Summary |
| This compound | Very Low Efficacy | Moderate Efficacy | High Efficacy | Highest Efficacy | α5 > α3 > α2 > α1[1][3][5] |
| Diazepam | Active | Active | Active | Active | Low subtype selectivity (non-selective)[6] |
| Zolpidem | High Affinity | Lower Affinity | Lower Affinity | Lower Affinity | Preferential for α1-containing receptors[8] |
| Phenobarbital | Active | Active | Active | Active | Minimal subunit specificity[9] |
| Allopregnanolone | Active | Active | Active | Active | Broad spectrum, no significant subunit specificity[14] |
Table 2: Comparative Pharmacological and Side-Effect Profiles
| Property | This compound | Diazepam | Phenobarbital | Allopregnanolone |
| Primary Therapeutic Use | Anxiolytic, Antinociceptive (Investigational) | Anxiolytic, Anticonvulsant, Sedative | Anticonvulsant, Sedative | Sedative, Anxiolytic |
| Sedation / Ataxia | Significantly reduced[1][3] | High | High | High |
| Memory Impairment | Possible (linked to α5 activity)[1] | Yes | Yes | Yes |
| Respiratory Depression Risk | Low | Low (higher in combination) | High (can be fatal)[12] | Dose-dependent |
| Therapeutic Window | Robust / Wide[3][4] | Narrower | Narrow | Dose-dependent |
Key Experimental Protocols
The characterization of compounds like this compound relies on precise in vitro assays to determine their binding affinity and functional efficacy at specific receptor subtypes.
GABAA Receptor Radioligand Binding Assay
This assay quantifies the affinity of a compound for the GABAA receptor.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation:
-
Whole rat brains are homogenized in an ice-cold sucrose (B13894) buffer (0.32 M sucrose, pH 7.4).[16]
-
The homogenate undergoes a series of centrifugations to isolate the cell membranes containing the GABAA receptors. The initial spin at 1,000 x g removes nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g or 140,000 x g) to pellet the membranes.[16][17]
-
The membrane pellet is washed multiple times by resuspension in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and re-centrifugation to remove endogenous GABA.[16][17]
-
The final pellet is resuspended in the assay buffer, and protein concentration is determined. Aliquots are stored at -80°C.[17]
-
-
Binding Reaction:
-
Assays are set up in triplicate in a 96-well plate.
-
Total Binding: Wells contain receptor membranes and a constant concentration of a radioligand (e.g., [3H]flunitrazepam for the benzodiazepine (B76468) site or [3H]muscimol for the GABA site).[16][17]
-
Non-specific Binding (NSB): Wells contain receptor membranes, the radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam or 10 mM GABA) to saturate the specific binding sites.[16][17]
-
Competition Binding: Wells contain receptor membranes, the radioligand, and varying concentrations of the test compound (e.g., this compound).
-
The plate is incubated (e.g., 60-90 minutes at 0-4°C) to allow the binding to reach equilibrium.[17]
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[17]
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters in vials, and radioactivity (in Counts Per Minute, CPM) is quantified using a liquid scintillation counter.[16][17]
-
Specific binding is calculated: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
The data are used to generate a dose-response curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay measures how a modulator affects the ion flow through specific, reconstituted GABAA receptor subtypes.
Objective: To determine the functional efficacy and potency of a modulator at specific GABAA receptor subunit combinations.
Methodology:
-
Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
Specific combinations of cRNAs encoding different GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are injected into the oocytes.
-
The oocytes are incubated for 2-7 days to allow for the expression of functional receptors on the cell surface.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
GABA is applied at a low, sub-maximal concentration (e.g., EC20) to elicit a baseline chloride current (IGABA).
-
The test compound (e.g., this compound) is then co-applied with GABA, and the change in current is recorded.
-
The potentiation of the GABA-evoked current by the modulator is measured across a range of concentrations to generate a dose-response curve.
-
-
Data Analysis:
Visualizing Pathways and Protocols
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: GABAA receptor signaling and modulation pathway.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a TEVC electrophysiology experiment.
Conclusion
This compound presents a significant advancement in the field of GABAA receptor pharmacology. Its unique subtype-selectivity profile, characterized by high efficacy at α3 and low efficacy at α1 subunits, translates to a promising therapeutic window with potent anxiolytic and antinociceptive effects alongside a diminished liability for sedation and motor impairment. This stands in stark contrast to the non-selective profiles of classical benzodiazepines and barbiturates. As such, this compound not only holds potential for clinical development but also serves as an invaluable pharmacological tool for dissecting the precise roles of different GABAA receptor subtypes in health and disease.[1][2]
References
- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. benchchem.com [benchchem.com]
Unveiling the Analgesic Potential of NS11394: A Comparative Guide for Researchers
A comprehensive analysis of the subtype-selective GABA-A receptor modulator, NS11394, demonstrates significant analgesic efficacy across multiple preclinical pain models, offering a promising alternative to conventional pain therapeutics. This guide provides a detailed comparison of this compound with other analgesics, supported by experimental data and detailed protocols to aid researchers in their evaluation.
This compound is a positive allosteric modulator of the GABA-A receptor with a unique selectivity profile, showing higher functional efficacy at α5, α3, and α2 subunits over the α1 subunit (α5 > α3 > α2 > α1).[1][2] This selectivity is believed to contribute to its potent analgesic effects without the sedative and ataxic side effects commonly associated with non-selective benzodiazepines like diazepam, which primarily act on the α1 subunit.[1][3] Preclinical studies have consistently demonstrated the efficacy of this compound in attenuating nociceptive behaviors in models of inflammatory and neuropathic pain.[1][3][4]
Comparative Analgesic Efficacy
This compound has been benchmarked against several established analgesics and other GABA-A receptor modulators across various rat models of pain. The data consistently highlights its superior therapeutic window, achieving significant pain relief at doses that do not induce motor impairment.
Performance in Inflammatory Pain Models
In models of inflammatory pain, such as the formalin and capsaicin (B1668287) tests, and Freund's Complete Adjuvant (FCA)-induced inflammation, this compound has shown robust dose-dependent analgesic effects.
Formalin-Induced Nociception: Oral administration of this compound significantly attenuated both the acute and tonic phases of the formalin response.[1] This effect was blocked by the benzodiazepine (B76468) site antagonist flumazenil, confirming its mechanism of action.[1]
Capsaicin-Induced Nociception: this compound also demonstrated a significant reduction in spontaneous nociceptive behaviors following intraplantar injection of capsaicin.[1]
Freund's Adjuvant-Induced Inflammatory Pain: In a model of ongoing inflammatory pain, this compound completely reversed hindpaw weight-bearing deficits in rats treated with Freund's adjuvant.[1]
| Compound | Pain Model | Dosage (mg/kg, p.o.) | Analgesic Effect (% MPE or equivalent) | Side Effects | Reference |
| This compound | Formalin Test (Tonic Phase) | 10 | ~50% reduction in flinching | No sedation or ataxia at effective doses | [1] |
| This compound | Freund's Adjuvant | 10 | Complete reversal of weight-bearing deficit | No sedation or ataxia at effective doses | [1] |
| Diazepam | Formalin Test (Tonic Phase) | 1 | Ineffective | Sedation at higher doses | [1] |
| Zolpidem | Formalin Test (Tonic Phase) | 3 | Ineffective | Sedation at higher doses | [1] |
| Bretazenil | Formalin Test (Tonic Phase) | 10 | Inactive | Minor motor impairment | [1] |
| Gaboxadol | Formalin Test (Tonic Phase) | 10 | Ineffective | Intolerable side effects | [1] |
MPE: Maximum Possible Effect. Data is approximated from published graphs and text.
Performance in Neuropathic Pain Models
This compound has demonstrated remarkable efficacy in reversing mechanical allodynia in two widely used models of peripheral neuropathic pain: the Chronic Constriction Injury (CCI) and the Spared Nerve Injury (SNI) models.
Chronic Constriction Injury (CCI): In the CCI model, this compound produced a full reversal of mechanical allodynia.[1] Its efficacy was comparable to that of gabapentin, a standard treatment for neuropathic pain.
Spared Nerve Injury (SNI): Similar to the CCI model, this compound also fully reversed mechanical allodynia in the SNI model.[1]
| Compound | Pain Model | Dosage (mg/kg) | Analgesic Effect (% MPE) | Side Effects | Reference |
| This compound | CCI | 10 (p.o.) | ~100% | No sedation or ataxia at effective doses | [1][3] |
| This compound | SNI | 30 (p.o.) | ~100% | No sedation or ataxia at effective doses | [3] |
| Diazepam | CCI | 1 (p.o.) | ~20% | Sedation at higher doses | [1][3] |
| Zolpidem | CCI | 3 (p.o.) | ~10% | Sedation at higher doses | [1][3] |
| Bretazenil | CCI | 10 (p.o.) | Inactive | Minor motor impairment | [1][3] |
| Gaboxadol | CCI | 10 (p.o.) | ~30% | Intolerable side effects | [1][3] |
| Gabapentin | CCI | 100 (i.p.) | ~80% | Not specified | [3] |
MPE: Maximum Possible Effect. Data is approximated from published graphs and text.
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. By selectively enhancing the function of GABA-A receptors containing α2, α3, and α5 subunits, it potentiates the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhanced inhibition is thought to restore the balance of excitatory and inhibitory signaling in pain pathways that are disrupted in chronic pain states.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Experimental Workflow
The evaluation of the analgesic effects of this compound typically follows a standardized workflow, from the induction of the pain model to the assessment of nociceptive behaviors following drug administration.
Caption: General experimental workflow for assessing analgesic efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Formalin-Induced Inflammatory Pain Model
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Acclimatization: Animals are habituated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound or the vehicle is administered orally (p.o.) 60 minutes before the formalin injection.
-
Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Assessment: Immediately after the injection, the animal is placed in a clear observation chamber. The number of flinches and the cumulative time spent licking the injected paw are recorded for 60 minutes. The responses are typically divided into two phases: the acute phase (0-10 minutes) and the tonic phase (10-60 minutes).
Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model
-
Animals: Male Lewis rats (175-200 g) are used.
-
Induction of Inflammation: A single subcutaneous injection of 100 µL of FCA is administered into the plantar surface of the left hind paw.
-
Assessment of Hypersensitivity: Mechanical hypersensitivity is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus. Weight-bearing deficits are quantified using an incapacitance tester. These assessments are performed before and at various time points after FCA injection.
-
Drug Administration: this compound or vehicle is administered orally at the peak of inflammation (e.g., 24 hours post-FCA).
-
Post-Drug Assessment: Behavioral assessments are repeated at specified time points after drug administration to determine the reversal of hypersensitivity and weight-bearing deficits.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Surgical Procedure: Under isoflurane (B1672236) anesthesia, the right common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight constriction of the nerve is observed. The muscle and skin are then closed in layers.
-
Development of Allodynia: Mechanical allodynia typically develops within 7-14 days after surgery.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments is measured on the ipsilateral and contralateral hind paws.
-
Drug Administration: Once stable allodynia is established, this compound or vehicle is administered orally.
-
Post-Drug Assessment: Paw withdrawal thresholds are reassessed at various time points after drug administration to evaluate the anti-allodynic effect.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Surgical Procedure: Under isoflurane anesthesia, the left sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated with a 6-0 silk suture and then transected distal to the ligation, removing a 2-4 mm piece of the distal nerve stump. The sural nerve is left intact. The muscle and skin are closed.
-
Development of Allodynia: Mechanical allodynia develops in the lateral part of the plantar surface of the ipsilateral paw, which is innervated by the intact sural nerve, within a few days after surgery.
-
Assessment of Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments applied to the lateral aspect of the ipsilateral and contralateral hind paws.
-
Drug Administration: After the establishment of stable allodynia, this compound or vehicle is administered.
-
Post-Drug Assessment: Paw withdrawal thresholds are measured at different time points post-dosing to determine the analgesic effect.
References
- 1. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 2. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic differences between NS11394 and bretazenil
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of GABAA receptor modulation, both NS11394 and bretazenil (B1667780) have emerged as significant compounds of interest, each with a distinct profile. While both interact with the GABA-A receptor, their pharmacokinetic properties—the journey of a drug through the body—diverge significantly, influencing their potential therapeutic applications and side-effect profiles. This guide provides a comprehensive, data-driven comparison of the pharmacokinetic differences between this compound and bretazenil, supported by experimental data and detailed methodologies.
At a Glance: Key Pharmacokinetic Parameters
A side-by-side comparison of the available pharmacokinetic data for this compound and bretazenil reveals key differences in their absorption, distribution, metabolism, and excretion. The following table summarizes the quantitative data from preclinical and clinical studies.
| Pharmacokinetic Parameter | This compound (in rats) | Bretazenil (in humans) |
| Maximum Plasma Concentration (Cmax) | ~ 1.4 µM (following 10 mg/kg oral dose) | Not explicitly stated in reviewed literature |
| Time to Maximum Plasma Concentration (Tmax) | ~ 1 hour (following oral administration) | Not explicitly stated in reviewed literature |
| Elimination Half-Life (t½) | ~ 4 hours | ~ 2.5 hours[1] |
| Oral Bioavailability | Excellent | Considered to have an unsatisfactory pharmacokinetic profile for daily treatment[1] |
| Brain Penetration | Readily crosses the blood-brain barrier | Effective CNS concentrations achieved |
| Plasma Protein Binding | High | Not explicitly stated in reviewed literature |
| Metabolism | Primarily hepatic | Extensive metabolism with multiple metabolites identified |
Deep Dive into the Data: A Comparative Analysis
This compound: A Profile of a Promising Anxiolytic
This compound, a subtype-selective GABAA receptor positive allosteric modulator, exhibits what has been described as an "excellent pharmacokinetic profile" in preclinical studies.[2] Following oral administration in rats, this compound is rapidly absorbed, reaching peak plasma concentrations within approximately one hour. It demonstrates good oral bioavailability and readily penetrates the central nervous system, which is crucial for its anxiolytic effects. The compound has a moderate elimination half-life of around 4 hours in rats, suggesting a duration of action suitable for therapeutic dosing.
Bretazenil: A Partial Agonist with Rapid Clearance
Understanding the Mechanisms: Signaling and Experimental Approach
Both this compound and bretazenil exert their effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Their interaction with this receptor enhances the effect of GABA, leading to a decrease in neuronal excitability.
The pharmacokinetic properties of these compounds are determined through a series of in vivo and in vitro experiments. A typical workflow for an in vivo pharmacokinetic study is outlined below.
Experimental Protocols
The following are generalized methodologies for key experiments used to determine the pharmacokinetic profiles of compounds like this compound and bretazenil.
In Vivo Pharmacokinetic Study in Rodents (adapted from studies on this compound)
-
Animal Model: Male Wistar rats.
-
Dosing:
-
Oral (PO): The compound is formulated in a suitable vehicle (e.g., a mixture of Tween 80 and saline) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV): The compound is dissolved in a suitable vehicle and administered as a bolus injection into a tail vein at a specific dose (e.g., 1-2 mg/kg) to determine bioavailability.
-
-
Sample Collection: Blood samples are collected from the tail vein or via a cannula at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), clearance, volume of distribution, and elimination half-life. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
In Vitro Metabolism Study (adapted from studies on bretazenil)
-
Test System: Human liver microsomes or hepatocytes.
-
Incubation: The compound is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for microsomal studies) at a physiological temperature (37°C).
-
Time Points: Aliquots of the incubation mixture are taken at various time points.
-
Metabolite Identification: The samples are analyzed by LC-MS/MS to identify and characterize the metabolites formed.
-
Metabolic Stability: The rate of disappearance of the parent compound is monitored over time to assess its metabolic stability.
Conclusion
The pharmacokinetic profiles of this compound and bretazenil present a clear contrast. This compound's favorable profile in preclinical models, characterized by good oral absorption and a moderate half-life, positions it as a compound with potential for further development. In contrast, bretazenil's rapid elimination and extensive metabolism in humans, while contributing to a lower potential for accumulation, presented challenges for its development as a daily therapeutic for anxiety. For researchers and drug development professionals, understanding these fundamental pharmacokinetic differences is paramount for the rational design and development of next-generation GABAA receptor modulators with optimized therapeutic efficacy and safety profiles.
References
Safety Operating Guide
Proper Disposal of NS11394: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for NS11394, a subtype-selective positive allosteric modulator at GABA-A receptors. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of laboratory chemicals and information derived from structurally similar compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care, assuming it may possess hazardous properties. Personnel should be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container. The container material should be compatible with the chemical.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered hazardous waste. These materials should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound (3'-(5-(2-hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)biphenyl-2-carbonitrile)," and the approximate quantity.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal service with all available information about the compound. High-temperature incineration is a common disposal method for such organic compounds.
4. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
Experimental Protocols
While specific experimental protocols for the neutralization of this compound are not available, a general approach for the decontamination of surfaces and equipment can be followed.
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse the contaminated item with a suitable organic solvent in which this compound is soluble (e.g., ethanol, DMSO) to remove the bulk of the compound. Collect the rinsate as hazardous waste.
-
Wash: Wash the item thoroughly with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the item with deionized water.
-
Drying: Allow the item to air dry completely.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Personal protective equipment for handling NS11394
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of NS11394, a subtype-selective positive allosteric modulator of GABA-A receptors.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care as its toxicological properties have not been fully investigated. The compound may cause irritation to mucous membranes and the upper respiratory tract, and could be harmful if inhaled, ingested, or absorbed through the skin.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Chemically resistant gloves suitable for handling laboratory chemicals. |
| Body Protection | Laboratory Coat | Standard lab coat to prevent skin contact. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended, especially when handling the compound as a powder or when ventilation is inadequate. |
Engineering Controls and Hygiene:
To minimize exposure, it is imperative to work in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended. An eyewash station and a safety shower must be readily accessible in the handling area. Always wash hands thoroughly after handling this compound.
Operational Plan: Handling and Storage
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Do not ingest or inhale the compound.
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, well-ventilated area.
-
Keep the container securely sealed.
-
Follow the storage temperature and stability information provided on the product's certificate of analysis.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Unused Compound: Dispose of as hazardous chemical waste. Engage a licensed waste disposal service for collection and disposal.
-
Contaminated Materials: Any materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should also be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.
-
Do Not: Pour this compound or its solutions down the drain.
Experimental Protocol: Formalin Test in Rats
This compound has been investigated for its analgesic properties in rodent models of pain, such as the formalin test.[1] The following is a detailed methodology for this experiment.
Objective: To assess the antinociceptive effects of this compound.
Materials:
-
This compound
-
Vehicle: 5% Tween 80 in Milli-Q water
-
Formalin solution (e.g., 5% in saline)
-
Male Sprague-Dawley or Wistar rats
-
Oral gavage needles
-
Observation chambers with mirrors
-
Syringes and needles for formalin injection
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing environment for at least 15-30 minutes before the experiment begins.[2]
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle (5% Tween 80 in Milli-Q water).
-
Administer this compound orally to the rats at doses ranging from 1-30 mg/kg.[1] A control group should receive the vehicle only.
-
The administration should occur 30-60 minutes before the formalin injection to allow for drug absorption.
-
-
Formalin Injection:
-
Inject a small volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of the rat's hind paw.[2]
-
-
Observation and Data Collection:
-
Immediately after the formalin injection, place the rat in the observation chamber.
-
Observe and record the nociceptive behaviors, which are typically biphasic:
-
Phase 1 (Early Phase): 0-10 minutes post-injection. This phase is characterized by immediate, sharp pain. Record the amount of time the animal spends licking, biting, or flinching the injected paw.[2]
-
Interphase: A brief period of reduced pain behavior.
-
Phase 2 (Late Phase): 10-90 minutes post-injection. This phase represents inflammatory pain. Continue to record the duration of licking, biting, and flinching.[2]
-
-
-
Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated groups and the vehicle-treated control group for both phases of the test. A significant reduction in these behaviors in the treated groups indicates an analgesic effect.
Visualizing the Handling Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
